Noscapine
説明
Noscapine has been reported in Corydalis solida, Corydalis ophiocarpa, and other organisms with data available.
This compound is a phthalide isoquinoline non-narcotic alkaloid derived from the opium poppy Papaver somniferum, with mild analgesic, antitussive, and potential antineoplastic activities. This compound exerts its antitussive effects through the activation of sigma opioid receptors. This agent appears to exert its antimitotic effect by binding to tubulin, resulting in a disruption of microtubule assembly dynamics and subsequently, the inhibition of mitosis and tumor cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cough and has 2 investigational indications.
A naturally occurring opium alkaloid that is a centrally acting antitussive agent.
See also: this compound Hydrochloride (active moiety of).
特性
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNEGZIBPJZJG-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023385, DTXSID901032089 | |
| Record name | Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.395 | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
6035-40-1, 128-62-1 | |
| Record name | Gnoscopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Noscapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noscapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | noscapine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noscapine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOSCAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V32U4AOQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOSCAPINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Noscapine Alkaloid: From Poppy Latex to Anticancer Candidate
A Technical Guide on its History, Discovery, and Scientific Foundation
Published: November 19, 2025
Abstract
Noscapine, a phthalideisoquinoline alkaloid from the opium poppy (Papaver somniferum), has undergone a remarkable scientific journey. Initially isolated in the early 19th century and long utilized as a non-addictive antitussive, its modern rediscovery as a microtubule-modulating agent has established it as a promising candidate in oncology research. This guide provides an in-depth chronicle of this compound's history, from its initial extraction to the elucidation of its anticancer mechanisms. It details historical and contemporary experimental protocols for its isolation and purification, presents its physicochemical properties in a structured format, and visually maps its primary signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal natural product.
Historical Timeline and Key Discoveries
The history of this compound is a compelling narrative of scientific re-evaluation, spanning over two centuries. Initially overshadowed by the potent analgesic alkaloids of opium, its unique pharmacological profile has secured its place in both historical and modern pharmacopoeias.
-
1803: Parisian pharmacist Jean-François Derosne isolates a crystalline substance from opium which he calls "narceine." This salt is later understood to be a mixture containing this compound.[1]
-
1817: The Discovery. The definitive isolation of the alkaloid is achieved by French chemist Pierre-Jean Robiquet, who purifies it from Derosne's salt.[1][2][3] He initially names it "narcotine" due to its origin, mistakenly implying narcotic properties.[4][5][6][7]
-
1930: A New Purpose. The antitussive (cough-suppressing) properties of narcotine are discovered.[1][2] This becomes its primary clinical application for decades, valued because it lacks the sedative and addictive effects of other opium alkaloids like morphine and codeine.[1][2][8]
-
1954: First Hint of Mitotic Activity. Hans Lettré describes narcotine as a "weak mitotic poison," providing the first evidence of its ability to interfere with cell division.[1]
-
1998: The Anticancer Breakthrough. Decades later, a pivotal study reveals the in vivo anticancer activity of this compound in mouse models.[1] Researchers demonstrate that this compound binds to tubulin, disrupts microtubule assembly, arrests the cell cycle in mitosis, and induces apoptosis (programmed cell death) in cancer cells.[3][9][10][11] This discovery repositions this compound from a simple cough suppressant to a lead compound in cancer research.[12][13]
The name was officially changed from "narcotine" to "this compound" to shed its misleading association with narcotics.[4] Today, it is recognized for its favorable toxicity profile and oral bioavailability, making it an attractive subject for the development of novel anticancer derivatives.[14]
Physicochemical Properties
This compound is a fine, white, odorless, and bitter-tasting powder.[2] Its core structure consists of an isoquinoline ring and a dimethoxy isobenzofuranone ring.[9] The lactone ring is unstable and susceptible to opening in basic conditions.[4]
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃NO₇ | [4][15] |
| Molar Mass | 413.426 g·mol⁻¹ | [4][15] |
| Melting Point | 176 °C | [3] |
| Water Solubility | 0.181 mg/mL | [16] |
| logP (Octanol/Water) | 2.58 - 2.88 | [16][17] |
| pKa (Strongest Basic) | 7.14 | [16] |
| Appearance | Orthorhombic bisphenoidal prisms | [3] |
| Solubility Profile | Practically insoluble in water and vegetable oils. Shows limited solubility in ether and alcohol. Soluble in acetone, benzene, and chloroform. The hydrochloride salt form exhibits high water solubility. | [2] |
| IUPAC Name | (3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1][4]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | [1] |
Experimental Protocols: Isolation and Purification
The extraction of this compound relies on its properties as a weak base, allowing for separation from other opium alkaloids. Methodologies have evolved from classic acid-base extractions to modern chromatographic techniques.
Historical/Classical Isolation Methodology (Acid-Base Extraction)
This protocol is a generalized representation of early 20th-century methods for separating the major non-phenolic alkaloids from opium.
Objective: To separate this compound and papaverine from morphine and other phenolic alkaloids.
Principle: this compound, a weak base, is insoluble in aqueous alkali solutions, whereas morphine, being phenolic, is soluble. This chemical difference allows for their separation.
Protocol:
-
Initial Extraction: Begin with raw opium or poppy straw, which contains a mixture of alkaloids.[18] Macerate the source material in water to create an aqueous extract of alkaloid salts (e.g., meconates and sulfates).
-
Precipitation of Alkaloids: Treat the aqueous extract with an excess of calcium chloride (CaCl₂) or lead acetate. This precipitates meconic and sulfuric acids, leaving the alkaloid hydrochlorides in solution. Filter to remove the precipitate.
-
Isolation of Crude Alkaloid Mixture: Concentrate the filtrate and treat it with a strong base, such as sodium hydroxide (NaOH) or ammonia (NH₃), to a high pH. This neutralizes the alkaloid salts, precipitating the free bases.
-
Separation of Non-Phenolic Alkaloids: Treat the crude alkaloid precipitate with an alcohol (e.g., ethanol). Morphine and codeine have lower solubility compared to this compound and papaverine, allowing for an initial separation by filtration.
-
Alkali Wash: Take the alcohol-soluble fraction (containing this compound and papaverine) and dissolve it in a dilute acid (e.g., HCl). Treat this acidic solution with aqueous sodium hydroxide. Morphine will dissolve to form a sodium salt, while this compound and papaverine will precipitate.
-
Separation and Crystallization: Filter the precipitate containing the crude this compound-papaverine mixture. The crude this compound can then be purified through repeated crystallization from solvents like ethanol or benzene.
Modern Purification Methodology (Solvent/pH Adjustment)
Modern methods focus on higher purity and efficiency, often starting from a crude this compound source. This protocol is based on a patented purification process.[19]
Objective: To remove impurities from a crude this compound product.
Principle: Impurities are selectively dissolved by carefully controlling the pH and the concentration of an isopropanol-water solvent system, leaving purified this compound as a solid.
Protocol:
-
Preparation of Slurry: Pulverize crude this compound (e.g., 30.00 g) to a uniform powder.[19]
-
Solvent Addition: In a flask equipped with a magnetic stirrer, add the powdered this compound to a prepared isopropanol-water solution (e.g., 100 mL of 30-50% v/v isopropanol).[19]
-
pH Adjustment: Stir the resulting slurry at room temperature (18-25°C). Adjust the pH of the suspension to between 12 and 13 by the dropwise addition of a strong base, such as a sodium hydroxide solution.[19]
-
Stirring and Equilibration: Continue stirring the slurry for a minimum of 15 minutes to ensure impurities dissolve into the basic solvent phase.[19]
-
Filtration and Washing: Filter the suspension using a Buchner funnel. Wash the collected solid (purified this compound) with an additional volume of the same concentration isopropanol-water solution to remove residual impurities.[19]
-
Drying: Dry the purified solid under a vacuum to yield high-purity this compound (>99%).[20]
Mechanism of Action and Signaling
This compound's primary anticancer effect stems from its interaction with the microtubule cytoskeleton. Unlike classic agents like taxanes (which hyper-stabilize) or vinca alkaloids (which cause disassembly), this compound subtly modulates microtubule dynamics.[10]
It binds to tubulin, the protein subunit of microtubules, altering its conformation.[1][9][10] This action attenuates the dynamic instability of microtubules, lengthening the time they spend in a paused or attenuated state.[1] This disruption is sufficient to interfere with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[10]
The cell's surveillance system, known as the spindle assembly checkpoint, detects this defect. Unable to proceed to anaphase, the cell cycle is arrested in metaphase (M-phase).[1][10] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death in the cancerous cells.[10][11] This mechanism is highly effective against rapidly proliferating cells, which are characteristic of cancer.
Visualized Experimental and Signaling Workflows
The following diagrams illustrate the key processes related to this compound, from its extraction to its cellular mechanism of action.
References
- 1. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pierre-Jean Robiquet | Educación Química [elsevier.es]
- 6. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]
- 7. [Pierre-Jean Robiquet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The Potential Role of this compound in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. monash.edu [monash.edu]
- 15. This compound [webbook.nist.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound (CAS 128-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. Opium - Wikipedia [en.wikipedia.org]
- 19. CN101421270A - this compound purification process - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Noscapine Biosynthetic Pathway in Papaver somiferum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalideisoquinoline alkaloid found in opium poppy (Papaver somiferum), has a long history of use as a cough suppressant. More recently, it has garnered significant attention for its potential as a non-toxic anticancer agent. Unlike other opium alkaloids such as morphine and codeine, this compound lacks narcotic effects, making it a compelling candidate for further pharmacological development. The elucidation of its biosynthetic pathway has been a significant focus of research, paving the way for metabolic engineering strategies to enhance its production in both plants and microbial systems. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the key enzymes, their kinetics, the genetic regulation, and detailed experimental protocols for its study.
The this compound Biosynthetic Pathway: A Multi-Step Enzymatic Cascade
The biosynthesis of this compound in Papaver somiferum is a complex process that begins with the central precursor (S)-reticuline, a key branch-point intermediate in benzylisoquinoline alkaloid metabolism. The pathway proceeds through a series of enzymatic reactions, the genes for which are notably clustered together in the poppy genome, facilitating their co-regulation.[1][2]
The core pathway can be summarized as follows:
-
(S)-Reticuline to (S)-Scoulerine: The pathway initiates with the conversion of (S)-reticuline to (S)-scoulerine.
-
(S)-Scoulerine to (S)-Canadine: (S)-scoulerine then undergoes a series of modifications to form (S)-canadine. This involves a methylation step catalyzed by Scoulerine 9-O-methyltransferase (SOMT) to produce (S)-tetrahydrocolumbamine, which is then converted to (S)-canadine by Canadine synthase (a cytochrome P450 enzyme, CYP719A21).[3][4]
-
(S)-Canadine to (S)-N-methylcanadine: The subsequent step is the N-methylation of (S)-canadine to yield (S)-N-methylcanadine.
-
(S)-N-methylcanadine to this compound: This final stage of the pathway is a multi-step process involving a series of hydroxylations, an acetylation, a ring cleavage, and a final dehydrogenation to produce this compound. A key committed step is the 1-hydroxylation of (S)-N-methylcanadine catalyzed by the cytochrome P450 enzyme CYP82Y1.[3][4][5] Subsequent reactions are catalyzed by other cytochrome P450s, an acetyltransferase, a carboxylesterase, and finally, this compound synthase. An interesting feature of this part of the pathway is the transient acetylation of an intermediate, which acts as a protective group to allow for subsequent enzymatic steps to occur correctly.
The entire pathway from (S)-scoulerine to this compound is encoded by a 10-gene cluster.[1][2] This cluster includes genes for cytochrome P450s, O-methyltransferases, an acetyltransferase, a carboxylesterase, and a short-chain dehydrogenase/reductase (this compound synthase).[6]
Data Presentation: Quantitative Insights into the Pathway
A thorough understanding of the this compound biosynthetic pathway requires quantitative data on the enzymes and metabolites involved. The following tables summarize key available data.
Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| CYP82Y1 | (R,S)-N-methylcanadine | 19.5 | 98 pmol min-1 mg-1 protein | ~5 | - | 7.5 | 30 | [7][8] |
| Scoulerine 9-O-methyltransferase (SOMT1) | (S)-Scoulerine | 1.8 ± 0.2 | 21.7 ± 0.5 pkat mg-1 protein | - | 6.7 x 104 | - | - | [6] |
| Scoulerine 9-O-methyltransferase (SOMT2) | (S)-Scoulerine | 3.0 ± 0.3 | 24.2 ± 0.7 pkat mg-1 protein | - | 4.5 x 104 | - | - | [6] |
| Scoulerine 9-O-methyltransferase (SOMT3) | (S)-Scoulerine | 3.5 ± 0.4 | 14.2 ± 0.5 pkat mg-1 protein | - | 2.3 x 104 | - | - | [6] |
| This compound Synthase (NOS) | Narcotinehemiacetal | - | - | - | Higher efficiency with NAD+ | - | - | [3] |
Table 2: Alkaloid Content in Different Papaver somiferum Cultivars
| Cultivar | Morphine (%) | This compound (%) | Reference(s) |
| Ofis_96 (control) | 0.6 | 0.02 | [9] |
| Ofis_1 (morphine-rich) | 1.8 | - | [9] |
| Ofis_NP (this compound-rich) | - | 1.3 | [9] |
Experimental Protocols
The study of the this compound biosynthetic pathway relies on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Purification of this compound Biosynthetic Enzymes in Saccharomyces cerevisiae
This protocol is a general guideline for the expression of cytochrome P450 enzymes, which are prevalent in the this compound pathway, in yeast.
1. Gene Cloning and Vector Construction:
- Amplify the full-length cDNA of the target enzyme (e.g., CYP82Y1, Canadine synthase) from P. somiferum RNA using PCR with gene-specific primers.
- Incorporate appropriate restriction sites at the ends of the PCR product for cloning.
- Ligate the PCR product into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).
- Co-express a cytochrome P450 reductase (CPR) from a suitable source (e.g., Arabidopsis thaliana or P. somiferum) to ensure proper enzyme function. This can be done by cloning the CPR gene into the same or a separate expression vector.
- Transform the resulting plasmid(s) into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
2. Yeast Culture and Protein Expression:
- Grow the transformed yeast cells in a selective synthetic defined (SD) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil) and containing 2% (w/v) glucose at 30°C with shaking.
- When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding galactose to a final concentration of 2% (w/v).
- Continue to grow the culture at a lower temperature (e.g., 20-25°C) for 24-48 hours to enhance protein folding and stability.
3. Microsome Preparation:
- Harvest the yeast cells by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
- Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
- Lyse the cells using glass beads or a French press.
- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
- Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
4. Protein Purification (Optional, for detailed kinetic studies):
- If a tagged version of the enzyme was expressed, the protein can be purified from the microsomal fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Protocol 2: Enzyme Assays for this compound Biosynthetic Enzymes
This is a general protocol that can be adapted for specific enzymes.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (e.g., (S)-N-methylcanadine for CYP82Y1), and the microsomal fraction containing the expressed enzyme.
- For cytochrome P450 enzymes, include a source of reducing equivalents, typically an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
2. Reaction Incubation:
- Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.
- Initiate the reaction by adding the substrate or the NADPH-regenerating system.
- Incubate the reaction for a specific period (e.g., 30-60 minutes) with gentle shaking.
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by changing the pH.
- Extract the product from the aqueous phase using the organic solvent.
- Evaporate the organic solvent to dryness.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]
- Quantify the product by comparing its peak area to a standard curve of the authentic compound.
Protocol 3: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
VIGS is a powerful technique to study gene function in plants by transiently silencing the expression of a target gene.[3][7]
1. VIGS Vector Construction:
- Select a ~300 bp fragment from the cDNA of the target gene.
- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
- Transform the resulting construct into Agrobacterium tumefaciens (e.g., strain GV3101).
2. Agroinfiltration:
- Grow cultures of A. tumefaciens containing the pTRV1 (helper plasmid) and the pTRV2-gene construct separately.
- Mix the two cultures in a 1:1 ratio.
- Infiltrate the Agrobacterium suspension into the cotyledons or young leaves of P. somniferum seedlings using a needleless syringe or by vacuum infiltration.[7]
3. Plant Growth and Analysis:
- Grow the infiltrated plants under controlled conditions.
- After a few weeks, observe the plants for any phenotypic changes resulting from the gene silencing.
- Harvest tissues from the silenced plants and control plants (infiltrated with an empty pTRV2 vector).
- Analyze the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.
- Analyze the metabolite profile of the silenced plants using HPLC or LC-MS/MS to determine the effect of gene silencing on the this compound biosynthetic pathway.
Mandatory Visualizations
Diagram 1: this compound Biosynthetic Pathway
Caption: Overview of the this compound biosynthetic pathway in Papaver somiferum.
Diagram 2: Experimental Workflow for VIGS
Caption: Workflow for Virus-Induced Gene Silencing (VIGS) in Papaver somniferum.
Diagram 3: Logical Relationship of the 10-Gene Cluster
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-canadine synthase - Wikipedia [en.wikipedia.org]
- 3. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unearthed opium: development of a UHPLC-MS/MS method for the determination of Papaver somniferum alkaloids in Daunian vessels [frontiersin.org]
- 6. Highly Efficient Virus-induced Gene Silencing (VIGS) in California Poppy (Eschscholzia californica): An Evaluation of VIGS as a Strategy to Obtain Functional Data from Non-model Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Analysis of Illegal Additives Papaverine, Morphine, this compound, Codeine and Thebaine in Hot Pot Base using Ascentis® Express HILIC after QuEChERS Extraction | Sigma-Aldrich [sigmaaldrich.com]
The Pharmacological Profile of Noscapine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long-standing history as an antitussive agent.[1][2] Unlike other opium alkaloids, this compound is non-narcotic and lacks sedative or euphoric properties.[2][3] In recent years, extensive research has unveiled its potent anticancer activities, positioning it and its derivatives as promising candidates for novel cancer therapies. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key derivatives, with a focus on their mechanisms of action, pharmacokinetic properties, and the experimental methodologies used for their evaluation.
Introduction
This compound, first isolated in 1817, has been traditionally utilized for its cough-suppressing effects, which are mediated through the activation of sigma opioid receptors.[4] Its favorable safety profile, characterized by minimal toxicity and a lack of addictive potential, has made it a subject of intense scientific investigation for other therapeutic applications.[2][3] The discovery of its anti-mitotic properties, stemming from its interaction with microtubules, has opened a new chapter in its pharmacological journey, leading to the synthesis and evaluation of numerous derivatives with enhanced potency and specificity.[3] This guide will delve into the core pharmacological aspects of this compound and its analogues, providing a comprehensive resource for researchers in the field of drug discovery and development.
Mechanism of Action
This compound and its derivatives exhibit a dual mechanism of action, targeting both the central nervous system for its antitussive effects and cellular microtubule dynamics for its anticancer properties.
Antitussive Effect
This compound's cough suppressant activity is primarily attributed to its role as a sigma receptor agonist in the brain's cough center, located in the medulla.[1][3] This action inhibits the cough reflex without causing the sedative and addictive side effects associated with opioid-based antitussives like codeine.[3]
Anticancer Effects
The anticancer properties of this compound and its derivatives are multifaceted and primarily revolve around their interaction with tubulin and the subsequent disruption of microtubule dynamics. This leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
This compound binds to tubulin, the fundamental protein component of microtubules, altering their dynamic instability.[3] This interference with microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5]
This compound's anticancer activity is also mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
PTEN/PI3K/mTOR Pathway: this compound has been shown to regulate the PTEN/PI3K/mTOR signaling pathway. It can inhibit the phosphorylation of PI3K and mTOR, key proteins that promote cell growth and survival. By downregulating this pathway, this compound can induce apoptosis in cancer cells.[6]
-
NF-κB Signaling Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can sensitize cancer cells to the effects of chemotherapeutic agents.
-
Apoptosis Induction: The disruption of microtubule dynamics and modulation of signaling pathways by this compound converge to trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the key executioners of apoptosis.[7]
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound and some of its notable derivatives.
Table 1: Cytotoxicity of this compound and its Derivatives (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | 73 | [1] |
| This compound-tryptophan conjugate | A549 | Lung Cancer | 32 | [1] |
| 9-((perfluorophenyl)methylene)aminothis compound (9-PAN) | Breast Cancer | Breast Cancer | 20 ± 0.3 | [1] |
| N-propargylthis compound (NPN) | Breast Cancer | Breast Cancer | 1.35 ± 0.2 | [1] |
| 1,3-diynyl derivatives of this compound | Breast Cancer | Breast Cancer | 6.23 | [1] |
| 1,3-Benzodioxole-modified noscapinoids | MCF-7 | Breast Cancer | 0.6 ± 0.17 | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~30% | Human | [8][9] |
| Elimination Half-Life | 1.5 - 4 hours | Human | [9] |
| Mean Total Body Clearance | 4.78 L/h | Mouse | [10] |
| Mean Volume of Distribution | 5.05 L | Mouse | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add propidium iodide to the cell suspension to stain the cellular DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Microtubule Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Compound Incubation: Incubate the tubulin solution with the test compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) at 37°C.
-
Turbidity Measurement: Monitor the polymerization of tubulin into microtubules by measuring the increase in absorbance (turbidity) at 340 nm over time in a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Impact of Noscapine on Microtubule Dynamics and Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent. More recently, its potential as a chemotherapeutic agent has garnered significant attention due to its ability to interfere with microtubule dynamics and arrest cell cycle progression, ultimately leading to apoptosis in cancer cells. Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, this compound exhibits a more subtle mechanism of action, modulating microtubule dynamics without causing wholesale depolymerization or stabilization of the microtubule network. This unique property contributes to its favorable safety profile and oral bioavailability. This technical guide provides an in-depth overview of the core effects of this compound on microtubule dynamics and the cell cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative Effects of this compound on Microtubule Dynamics
This compound treatment leads to a significant alteration in the dynamic instability of microtubules. The primary effect is an increase in the time microtubules spend in a paused state, neither growing nor shortening. This dampening of microtubule dynamics interferes with the proper formation and function of the mitotic spindle.
| Parameter | Control | 25 µM this compound | 250 µM this compound | Reference |
| Pause Duration (% of time) | ~35% | Increased by 54% | Increased by 244% | |
| Shortening Rate (µm/min) | ~17 | Decreased by 20% | Decreased by 22% | |
| Dynamicity (µm/min) | ~3.5 | Decreased | Significantly Decreased |
Quantitative Effects of this compound on Cell Cycle Progression
The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest primarily at the G2/M phase. This mitotic arrest prevents cell division and can ultimately trigger apoptosis.
| Cell Line | Treatment Condition | % of Cells in G2/M | Reference |
| HeLa (Cervical Cancer) | Control | ~15% | |
| 20 µM this compound (24h) | Significantly Increased | ||
| MCF-7 (Breast Cancer) | Control | ~10-15% | |
| This compound (IC50) | Increased to ~37% | ||
| MDA-MB-231 (Breast Cancer) | Control | ~12% | |
| This compound (IC50) | Increased to ~32% |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules in a cell-free system. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate (UV-transparent)
-
Temperature-controlled spectrophotometer
Protocol:
-
Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Preparation of Reaction Mix: On ice, prepare a reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.
-
Drug Preparation: Prepare serial dilutions of this compound in the reaction mix. Include a vehicle control (DMSO).
-
Initiation of Polymerization: Add the tubulin stock to the reaction mix containing the different concentrations of this compound to a final tubulin concentration of 1-3 mg/mL.
-
Measurement: Immediately transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate. Measure the absorbance at 350 nm every 30 seconds for 30-60 minutes in a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be calculated from these curves.
Immunofluorescence Microscopy of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with this compound, revealing changes in microtubule organization and spindle formation.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Methanol (ice-cold) or Paraformaldehyde (4%)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Culture cells on coverslips to ~70% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration (e.g., 18-24 hours).
-
Fixation:
-
Methanol Fixation: Gently wash the cells with PBS. Fix with ice-cold methanol for 5-10 minutes at -20°C.
-
Paraformaldehyde Fixation: Gently wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
-
Permeabilization (for PFA fixation): Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Flow Cytometry for Cell Cycle Analysis
This technique is used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after treatment with this compound.
Materials:
-
This compound-treated and control cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.
-
Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.
-
Storage: The fixed cells can be stored at -20°C for at least 24 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in the PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Interpretation: The DNA content is represented in a histogram. The G0/G1 peak has 2N DNA content, and the G2/M peak has 4N DNA content. The S phase is the region between the two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Caption: Experimental workflow for immunofluorescence microscopy of microtubules.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Structural Analysis of Noscapine and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as a cough suppressant.[1] Unlike other opium alkaloids, this compound is non-addictive and exhibits a low toxicity profile.[1] In recent years, this compound has garnered significant attention for its potential as an anticancer agent due to its ability to modulate microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2][3] This has spurred the development of a plethora of this compound analogues with the aim of enhancing its potency and pharmacological properties. This technical guide provides an in-depth analysis of the structural features of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing relevant biological pathways and experimental workflows.
Structure-Activity Relationship of this compound Analogues
The anticancer activity of this compound is attributed to its interaction with tubulin, the fundamental protein component of microtubules.[3] However, natural this compound exhibits relatively weak potency, requiring high concentrations to achieve a significant therapeutic effect.[2] Consequently, extensive research has focused on modifying the this compound scaffold to develop analogues with improved efficacy. Key modification sites on the this compound molecule include the C9 position on the isoquinoline ring, the N-methyl group, and the benzofuranone ring.[4][5]
Quantitative Data on this compound Analogues
The following tables summarize the in vitro cytotoxicity of various this compound analogues against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of C9-Modified this compound Analogues
| Analogue | Modification at C9 | Cell Line | IC50 (µM) | Reference |
| This compound | - | U87 (Glioblastoma) | 46.8 | [6] |
| 9-Hydroxy methyl this compound | -CH2OH | U87 (Glioblastoma) | 4.6 | [6] |
| 9-Carbaldehyde oxime this compound | -CH=NOH | U87 (Glioblastoma) | 8.2 | [6] |
| This compound | - | A549 (Lung Cancer) | 73 | [7] |
| This compound-tryptophan conjugate | Tryptophan conjugate | A549 (Lung Cancer) | 32 | [7] |
Table 2: Cytotoxicity of C6'-Substituted this compound Analogues
| Analogue | Modification at C6' | Cell Line | IC50 (µM) | Reference |
| This compound | - | 4T1 (Breast Cancer) | 215.5 | [4][5] |
| This compound-phenylalanine (6h) | Phenylalanine conjugate | 4T1 (Breast Cancer) | 11.2 | [4][5] |
| This compound-tryptophan (6i) | Tryptophan conjugate | 4T1 (Breast Cancer) | 16.3 | [4][5] |
| Cotarnine-tryptophan (10i) | Tryptophan conjugate | 4T1 (Breast Cancer) | 54.5 | [4] |
Table 3: Cytotoxicity of a Novel this compound Analogue
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SKBR-3 (Breast Cancer) | ~100 | [8][9] |
| Compound 8 | SKBR-3 (Breast Cancer) | ~40 | [8][9] |
| This compound | Paclitaxel-resistant SKBR-3 | ~100 | [8][9] |
| Compound 8 | Paclitaxel-resistant SKBR-3 | ~64 | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of this compound and its analogues. This section provides an overview of key experimental protocols.
Synthesis of this compound Analogues
The synthesis of this compound analogues often starts from commercially available this compound. A general workflow involves chemical modification of the parent molecule. For instance, the synthesis of C6'-amino acid conjugates of this compound involves the following steps[4][5]:
-
N-demethylation of this compound: this compound is treated with hydrogen peroxide and ferrous sulfate to yield N-nor-noscapine.
-
Coupling with Protected Amino Acids: The resulting N-nor-noscapine is coupled with N-Boc-protected amino acids using a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).
-
Deprotection: The Boc protecting group is removed using an acid, such as HCl in isopropyl alcohol, to yield the final amino acid-conjugated this compound analogue.
Structural Characterization
NMR spectroscopy is a fundamental technique for elucidating the chemical structure of this compound and its analogues.
-
Sample Preparation: 5 mg of the compound is typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard.[10]
-
Instrumentation: Spectra are recorded on a spectrometer, for example, a Bruker Avance III operating at 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR.[10]
-
Data Acquisition:
-
¹H NMR: Standard 1D proton NMR spectra are acquired to determine the number and environment of protons.
-
¹³C NMR: 1D carbon NMR spectra are acquired to identify the carbon skeleton.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.[10]
-
Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof.
-
Crystallization: Suitable single crystals of the this compound analogue are grown, often by slow evaporation of a solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer. Data is collected using a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated, and diffraction patterns are recorded at various orientations.[11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[11] The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structures.[12]
Biological Evaluation
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound analogues on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogue and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
This assay measures the effect of this compound analogues on the in vitro polymerization of tubulin.
-
Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) is prepared.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.
-
Effect of Analogues: The assay is performed in the presence and absence of the this compound analogue to determine its inhibitory or enhancing effect on tubulin polymerization.
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
This compound and its analogues induce apoptosis in cancer cells through various signaling pathways. A key pathway involves the modulation of the PTEN/PI3K/mTOR axis and the intrinsic mitochondrial pathway.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. rsc.org [rsc.org]
- 9. bmse001281 this compound Hydrochloride at BMRB [bmrb.io]
- 10. A new antiproliferative this compound analogue: chemical synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Noscapine as a Sigma Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Noscapine and Sigma Receptors
This compound is a non-narcotic benzylisoquinoline alkaloid that exerts its antitussive effects primarily through the activation of sigma receptors.[1][2] Unlike opioid receptor agonists, this compound lacks significant analgesic, sedative, or euphoric properties, making it a safe and non-addictive therapeutic agent.[3] The sigma receptors, once misclassified as opioid receptors, are now understood to be a distinct class of intracellular proteins.[4] There are two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).
The sigma-1 receptor is a highly conserved, 223-amino acid transmembrane protein that resides predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane. It functions as a ligand-operated molecular chaperone, modulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. The sigma-2 receptor is less well-characterized but is known to be overexpressed in proliferating tumor cells. This compound's therapeutic effects, particularly its neuroprotective actions, are believed to be mediated, at least in part, through its agonistic activity at the sigma-1 receptor.[4][5]
Quantitative and Functional Data
A comprehensive review of the current literature reveals a notable gap in the availability of specific binding affinity data (Kᵢ or IC₅₀ values) for this compound at either the sigma-1 or sigma-2 receptor subtypes. An early study from 1988 characterized a high-affinity binding site for [³H]this compound in guinea pig brain homogenates, reporting a dissociation constant (Kd) of 7 nM.[6] However, the authors concluded that these sites were distinct from then-known opiate or dextromethorphan binding sites and did not definitively identify them as sigma receptors.[6]
The contemporary evidence for this compound's sigma receptor agonism is primarily derived from functional assays where its effects are reversed by selective sigma receptor antagonists.
Table 1: Functional Evidence for this compound's Sigma-1 Receptor Agonism
| Experimental Model | This compound Concentration | Observed Effect | Antagonist Used | Antagonist Effect | Reference |
| Primary murine cortical neurons (Oxygen-Glucose Deprivation) | 0.5 - 2 µM | Increased cell viability, decreased nitric oxide (NO) production, decreased intracellular calcium ([Ca²⁺]i) | 5 µM BD-1047 | Attenuated the protective effects of this compound | [5] |
| H9c2 cardiomyocytes (Oxygen-Glucose Deprivation/Reperfusion) | 4 µM | Decreased NO production, prevention of necrosis and apoptosis | BD-1047 | Increased NO levels; this compound's effect was inhibitory to this | [4] |
| Rat antitussive model | Not specified | Dose-dependent reduction in cough | Rimcazole | Dose-dependent reduction in the antitussive activity of this compound | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with sigma receptors.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand)
-
Membrane Preparation: Guinea pig brain or liver membrane homogenates (high density of sigma-1 receptors)
-
Test Compound: this compound, dissolved in an appropriate solvent
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
96-well plates
-
Harvester and liquid scintillation counter
Procedure:
-
Preparation: Thaw membrane homogenates on ice. Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 150 µL membrane preparation, 50 µL assay buffer, 50 µL --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 5 nM).
-
Non-specific Binding: 150 µL membrane preparation, 50 µL haloperidol (10 µM final concentration), 50 µL --INVALID-LINK---pentazocine.
-
Competitive Binding: 150 µL membrane preparation, 50 µL of each this compound dilution, 50 µL --INVALID-LINK---pentazocine.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay assesses the functional effect of sigma-1 receptor activation by this compound on intracellular calcium levels, a key aspect of its signaling pathway.
Materials:
-
Primary cortical neurons or a relevant cell line
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Sigma-1 receptor antagonist (e.g., BD-1047)
-
Fluorescence spectrophotometer or plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture until the desired confluency.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Pre-treatment: Incubate one set of cells with this compound at the desired concentration(s) and another set with both this compound and the sigma-1 receptor antagonist for a specified period (e.g., 24 hours).[5]
-
Measurement: Place the plate or coverslip in the fluorescence reader. Record the baseline fluorescence ratio (F340/F380).
-
Stimulation: Induce a calcium influx, for example, by exposing the cells to a stressor like sodium azide (NaN₃) and glucose deprivation.[5]
-
Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Compare the peak calcium response in control cells, this compound-treated cells, and cells treated with both this compound and the antagonist. A reduction in the stress-induced calcium rise by this compound, which is reversed by the antagonist, indicates a sigma-1 receptor-mediated effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's action as a sigma receptor agonist.
Caption: Sigma-1 Receptor Signaling Pathway Modulated by this compound.
Caption: Experimental Workflow for Characterizing a Sigma Receptor Agonist.
Caption: Logical Relationship of this compound's Sigma Agonism and Effects.
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a sigma receptor agonist, with its activity at the sigma-1 receptor implicated in its antitussive, neuroprotective, and cardioprotective effects.[1][4][5] This activity is characterized by the modulation of intracellular calcium signaling and the reduction of nitric oxide production under conditions of cellular stress.[4][5] However, a significant gap in the literature is the absence of definitive, quantitative data on this compound's binding affinity for sigma-1 and sigma-2 receptors.
Future research should prioritize the determination of this compound's Kᵢ values for both sigma receptor subtypes using standardized radioligand binding assays, as detailed in this guide. Such data would be invaluable for structure-activity relationship (SAR) studies and the rational design of novel, more potent, and selective sigma receptor modulators based on the this compound scaffold. Furthermore, a deeper investigation into the downstream signaling cascades activated by this compound through the sigma-1 receptor will provide a more complete picture of its mechanism of action and may reveal additional therapeutic applications for this well-established drug.
References
- 1. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological and pharmacological activities of this compound: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Modulates Neuronal Response to Oxygen-glucose Deprivation/Reperfusion Injury Via Activation of Sigma-1 Receptor in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of high-affinity binding sites for the antitussive [3H]this compound in guinea pig brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitussive Properties of Noscapine and Codeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the antitussive (cough-suppressing) properties of noscapine and codeine. Historically, codeine has been a cornerstone of antitussive therapy, but its clinical utility is hampered by a significant side effect profile, including addiction potential and respiratory depression. This compound, a non-addictive benzylisoquinoline alkaloid derived from the opium poppy, has emerged as a viable and safer alternative. This document synthesizes data on their respective mechanisms of action, comparative efficacy, and safety profiles. Detailed experimental protocols for evaluating antitussive agents are provided, and key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.
Introduction
Cough is a critical defensive reflex, yet in its chronic, non-productive form, it can be debilitating. Pharmacological intervention is often necessary to provide symptomatic relief. Codeine, an opioid analgesic, has long been considered a standard for cough suppression. However, its association with adverse effects such as sedation, constipation, respiratory depression, and potential for abuse has prompted a search for safer alternatives.[1][2] this compound, another alkaloid from the opium poppy, offers potent antitussive effects without the significant hypnotic, euphoric, or addictive properties associated with opioids like codeine.[1][3][4] This guide aims to provide a detailed, evidence-based comparison to inform research and development in the field of antitussive therapies.
Mechanism of Action
The antitussive effects of codeine and this compound are mediated through distinct central nervous system pathways.
Codeine: An Opioid-Mediated Pathway
Codeine functions as a prodrug, requiring hepatic metabolism by the cytochrome P450 enzyme CYP2D6 into its more potent active metabolite, morphine.[5][6] Morphine then exerts its antitussive effect primarily by acting as an agonist at the μ-opioid receptors (MOR) located in the cough center of the medulla oblongata.[5][7][8][9] Activation of these G-protein coupled receptors leads to an inhibition of the cough reflex arc.[6] While the μ-opioid receptor is the primary site of action, the κ-opioid receptor may also play a partial role.[7][8][9] There is also evidence for a peripheral component to codeine's action, where it may inhibit tachykinergic transmission in the airways.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. jabfm.org [jabfm.org]
- 3. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. d-nb.info [d-nb.info]
- 9. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Anticancer Agent: An In-Depth Technical Guide to the Discovery of Noscapine's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and subsequent elucidation of the anticancer properties of noscapine. A non-addictive alkaloid derived from the opium poppy, this compound has emerged as a promising candidate in oncology due to its unique mechanism of action and favorable safety profile. This document details the core scientific findings, presents quantitative data in a structured format for comparative analysis, outlines key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in its investigation.
Introduction: From Cough Suppressant to Cancer Fighter
This compound, a phthalideisoquinoline alkaloid, has a long-established history as a safe and effective oral antitussive agent.[1] Its journey into the realm of cancer therapeutics was sparked by the rediscovery of its antimitotic capabilities, leading to a surge in research to explore its potential as a chemotherapeutic drug.[2] A significant advantage of this compound over many conventional anticancer agents is its minimal toxicity and lack of addictive properties, making it a highly attractive molecule for further clinical development.[1]
Core Mechanism of Action: Subtle Disruption of Microtubule Dynamics
The primary anticancer effect of this compound stems from its ability to modulate the dynamic instability of microtubules.[3] These cytoskeletal polymers are fundamental for a host of cellular functions, most critically for the formation of the mitotic spindle during cell division. This compound binds to tubulin, the protein building block of microtubules, inducing a conformational change. Unlike classic microtubule-targeting agents that cause either massive polymerization or depolymerization, this compound subtly dampens microtubule dynamics, increasing the time they spend in a "paused" state. This interference is sufficient to activate the mitotic spindle checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequently triggering apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[3]
Preclinical Evidence: A Robust Demonstration of Anticancer Efficacy
The anticancer potential of this compound has been rigorously tested and validated in a multitude of preclinical studies, encompassing both in vitro cell-based assays and in vivo animal models.
In Vitro Potency Across Diverse Cancer Cell Lines
This compound has consistently demonstrated a dose-dependent inhibition of proliferation across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific cancer cell type, indicating a degree of differential sensitivity.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5[4] |
| A549 | Non-Small Cell Lung Cancer | 61.25 ± 5.6[5] |
| MCF-7 | Breast Cancer | 42.3[4] |
| 4T1 | Mammary Carcinoma | 215.5[6] |
| HeLa | Cervical Cancer | 25[4] |
| HepG2 | Hepatocellular Carcinoma | 75.72 (at 48h)[7] |
| B16LS9 | Murine Melanoma | 50[5] |
| 1A9PTX10 | Human Ovarian Cancer | 22.7[5] |
| Rat C6 Glioma | Glioma | 250[4] |
| Renal 1983 | Bladder Cancer | 39.1[4] |
| Thymocyte | - | 10[4] |
In Vivo Tumor Regression with Minimal Host Toxicity
The promising in vitro results have been successfully translated into significant antitumor efficacy in various animal models of cancer. These studies have consistently shown that this compound can inhibit tumor growth with a notable absence of the severe side effects commonly associated with conventional chemotherapy.
Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) |
| H460 Xenograft | Athymic Nu/nu mice | 300 mg/kg/day (oral) | 49[4] |
| H460 Xenograft | Athymic Nu/nu mice | 450 mg/kg/day (oral) | 65[4] |
| H460 Xenograft | Athymic Nu/nu mice | 550 mg/kg/day (oral) | 86[4] |
| Murine Melanoma | Syngeneic mice | Gavage | 85 (on day 17)[8] |
| Murine Melanoma | Syngeneic mice | In drinking water | 83 (on day 18)[8] |
| 4T1 Murine MCT | BALB/c mice | - | -[6] |
Elucidation of Key Signaling Pathways
This compound's anticancer activity is orchestrated through its influence on several critical intracellular signaling pathways that govern cell fate.
Induction of the Intrinsic Apoptosis Pathway
A primary mechanism by which this compound eliminates cancer cells is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. Treatment with this compound leads to an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), which compromises the mitochondrial outer membrane integrity.[9] This results in the release of cytochrome c into the cytosol, which then triggers the activation of a cascade of executioner caspase enzymes, including caspase-9 and caspase-3, culminating in the systematic dismantling of the cell.[9]
Caption: this compound-induced intrinsic apoptosis pathway.
Modulation of the PTEN/PI3K/mTOR Survival Pathway
This compound has been demonstrated to upregulate the expression of the tumor suppressor protein, PTEN (Phosphatase and Tensin homolog).[10] PTEN acts as a crucial negative regulator of the PI3K/Akt/mTOR signaling cascade, a pathway that is frequently overactive in cancer and promotes cell growth and survival.[10] By increasing PTEN levels, this compound effectively dampens the pro-survival signals transmitted through this pathway, thereby inhibiting cell proliferation and sensitizing cancer cells to apoptosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Di-substituted this compound Analogs as Potent and Microtubule-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Cell Proliferation Assays for Noscapine Analogues
Introduction
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention for its anticancer properties.[1][2][3] It exerts its effect primarily by interacting with tubulin, modulating microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[2][4][5] Unlike other microtubule-targeting agents like taxanes, this compound exhibits low toxicity in normal tissues, making it an attractive candidate for cancer chemotherapy.[1][2] Consequently, numerous this compound analogues have been synthesized to enhance its anti-proliferative activity.[1][3][6]
These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound analogues using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. These assays are fundamental in the primary screening of novel compounds to determine their cytotoxic potential and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary: Anti-proliferative Activity of this compound Analogues
The efficacy of this compound and its synthesized analogues has been evaluated across a range of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound/Analogue | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | SKBR-3 (Breast Cancer) | MTT | ~100 | [1] |
| Paclitaxel-resistant SKBR-3 | MTT | ~100 | [1] | |
| 4T1 (Breast Cancer) | Not Specified | 215.5 | [7] | |
| A549 (Lung Cancer) | MTT | 73 | [8] | |
| MCF-7 (Breast Cancer) | CCK-8 | ~50 ppm (LD50) | [9] | |
| MDA-MB-231 (Breast Cancer) | MTT | 20 (at 48h) | [10] | |
| Compound 8 | SKBR-3 (Breast Cancer) | MTT | ~40 | [1] |
| Paclitaxel-resistant SKBR-3 | MTT | ~64 | [1] | |
| This compound-phenylalanine (6h) | 4T1 (Breast Cancer) | Not Specified | 11.2 | [7] |
| This compound-tryptophan (6i) | 4T1 (Breast Cancer) | Not Specified | 16.3 | [7] |
| This compound-tryptophan conjugate | A549 (Lung Cancer) | MTT | 32 | [8] |
| 9-(N-arylmethylamino) noscapinoids (15-17) | MCF-7 & MDA-MB-231 | SRB | 3.2 - 32.2 | [11] |
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for In Vitro Cell Proliferation Assay
Caption: Workflow for assessing this compound analogue cytotoxicity.
Diagram 2: this compound Analogue's Mechanism of Action
Caption: Mechanism of this compound-induced cell cycle arrest.
Detailed Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[12][13]
Materials:
-
This compound analogues
-
Human cancer cell line of choice (e.g., SKBR-3, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO) or other solubilization buffer[1][13]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[1]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analogue in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., 5-100 µM).[11] Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9][11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.[1][12] A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[14] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.[15][16] The amount of bound dye is directly proportional to the cell number.[15]
Materials:
-
This compound analogues
-
Human cancer cell line of choice (e.g., MCF-7)
-
Complete growth medium
-
Trichloroacetic acid (TCA), cold 10% (wt/vol)
-
Sulforhodamine B (SRB) solution (0.4% wt/vol in 1% acetic acid)[11]
-
Wash solution (1% vol/vol acetic acid)
-
Solubilization buffer (10 mM Tris base solution, pH 10.5)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding and Treatment:
-
Cell Fixation:
-
Washing and Staining:
-
Remove the supernatant and wash the wells four to five times with 200 µL of 1% acetic acid to remove the TCA and serum proteins.[14][17]
-
Remove the final wash and allow the plates to air-dry completely at room temperature.[17]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
-
Removal of Unbound Dye:
-
Solubilization and Measurement:
-
Data Analysis:
-
Analyze the data as described in Step 5 of the MTT Assay protocol to determine cell viability and IC50 values.
-
References
- 1. A new antiproliferative this compound analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Progress Toward the Development of this compound and Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pknaiklab.in [pknaiklab.in]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. scispace.com [scispace.com]
- 17. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Protocol for Noscapine Administration in Murine Cancer Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has demonstrated significant antitumor activity in various murine cancer models with a favorable safety profile.[1] This document provides a comprehensive overview of the protocols for this compound administration in preclinical cancer research, including detailed methodologies for its use as a single agent and in combination therapies. It summarizes key quantitative data on its efficacy and outlines the underlying molecular mechanisms and signaling pathways.
Introduction
This compound has been historically used as an antitussive agent.[1][2] More recently, its potential as a chemotherapeutic agent has been extensively investigated.[3] It functions as a microtubule-modulating agent, binding to tubulin and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[2][3][4] Unlike other microtubule-targeting drugs such as taxanes and vinca alkaloids, this compound exhibits minimal side effects on normal tissues.[1][5] This makes it an attractive candidate for cancer therapy, both as a standalone treatment and in combination with other cytotoxic drugs to enhance their efficacy.[5]
Data Presentation
Table 1: Efficacy of Single-Agent this compound in Murine Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic nu/nu | Oral gavage | 300 mg/kg/day | Daily for 24 days | 49% | [6] |
| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic nu/nu | Oral gavage | 450 mg/kg/day | Daily for 24 days | 65% | [6] |
| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic nu/nu | Oral gavage | 550 mg/kg/day | Daily for 24 days | 86% | [6] |
| Prostate Cancer (PC3 xenograft) | Immunodeficient | Oral gavage | 300 mg/kg/day | Daily for 56 days | 57% reduction in tumor weight | [7] |
| Lymphoma (E.G7-OVA) | C57BL/6 | Oral gavage | 120 mg/kg/day | Daily | Significant reduction in tumor growth | [1] |
| Breast Cancer (MDA-MB-231 xenograft) | Not specified | Oral gavage | 550 mg/kg/day | Not specified | Significant antitumor activity | [4] |
| Melanoma (B16LS9) | Not specified | Oral | 300 mg/kg/day | Not specified | Comparable to paclitaxel | [5] |
Table 2: Efficacy of this compound in Combination Therapy
| Cancer Model | Combination Agent | This compound Dosage & Route | Combination Agent Dosage & Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer (H460 xenograft) | Cisplatin | 300 mg/kg/day, oral gavage | 2.5 mg/kg, i.v. bolus | This compound daily, Cisplatin on a q4d x 3 schedule | 78.1 ± 7.5% | [5] |
| Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Doxorubicin | 300 mg/kg/day, oral | 1.5 mg/kg, i.v. | Not specified | Improved antitumor activity by three times | [4] |
| Non-Small Cell Lung Cancer | Gemcitabine | 300 mg/kg/day, oral | 30 mg/kg | Not specified | 82.9% | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Phosphate buffer (pH 3.5) or sterile water
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
For oral administration, dissolve this compound hydrochloride in phosphate buffer (pH 3.5) or sterile water to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse).
-
Ensure the solution is homogenous before administration. Vortex or sonicate if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before treatment to calculate the precise volume of the this compound solution to be administered.
-
For oral gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Administer the calculated volume slowly to prevent regurgitation.
-
For intraperitoneal injection, lift the mouse to expose the abdomen, and inject the solution into the lower quadrant of the abdomen, avoiding the midline and major organs.
-
For administration in drinking water, dissolve the total daily dose in the calculated daily water intake for the cage and provide it as the sole source of drinking water.
-
Protocol 2: Murine Xenograft Cancer Model
Materials:
-
Cancer cell line of interest (e.g., H460, PC3, MDA-MB-231)
-
Immunocompromised mice (e.g., athymic nu/nu, SCID)
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium to a final concentration of 1-5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.[6]
-
-
Tumor Growth Monitoring:
-
Treatment Initiation:
-
Randomize the mice into control and treatment groups.
-
Begin this compound administration according to the desired protocol.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by targeting microtubule dynamics. This leads to cell cycle arrest and apoptosis.
This compound's Effect on Microtubules and Cell Cycle
Key Signaling Pathways Modulated by this compound
This compound's induction of apoptosis is mediated by several key signaling pathways:
-
p53-Dependent Pathway: this compound can activate the tumor suppressor p53, which in turn upregulates downstream effectors like p21 and Bax, promoting apoptosis.[5]
-
Mitochondrial (Intrinsic) Pathway: this compound alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[2][5][6]
-
PTEN/PI3K/mTOR Pathway: In colon cancer cells, this compound has been shown to induce apoptosis by regulating the PTEN/PI3K/mTOR signaling pathway.[2]
-
NF-κB Signaling Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby sensitizing cancer cells to chemotherapeutic agents.[8]
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a murine cancer model is as follows:
Conclusion
This compound is a promising chemotherapeutic agent with demonstrated efficacy against a variety of cancers in murine models. Its oral bioavailability and low toxicity profile make it a compelling candidate for further clinical development.[3] The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of this compound in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits human prostate cancer progression and metastasis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Noscapine and its Metabolites in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and validated method for the simultaneous quantification of noscapine and its primary metabolites—cotarnine, meconine, and this compound-9-O-glucuronide—in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines two robust sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing flexibility for different laboratory needs. The method demonstrates high sensitivity, selectivity, and accuracy, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. All quantitative data, including calibration curves, accuracy, and precision, are summarized for clear interpretation.
Introduction
This compound, a phthalideisoquinoline alkaloid derived from opium, is primarily used as an antitussive agent.[1] Recently, it has garnered significant attention for its potential anticancer properties, acting as a tubulin-binding agent with low toxicity.[1] To support its clinical development and for comprehensive pharmacokinetic and metabolic profiling, a reliable and sensitive analytical method for the quantification of this compound and its metabolites in biological matrices is essential. The major metabolic pathways of this compound include N-demethylation, O-demethylation, and cleavage of the methylenedioxy group, leading to the formation of metabolites such as cotarnine and meconine.[2][3][4] This application note provides a validated LC-MS/MS method for the simultaneous determination of this compound and its key metabolites in plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound and its metabolites in plasma is depicted below.
Caption: Experimental workflow for this compound and metabolite quantification.
Materials and Methods
Chemicals and Reagents
-
This compound, Cotarnine, Meconine, and this compound-9-O-glucuronide reference standards
-
Papaverine or Diphenhydramine (Internal Standard, IS)
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid and Ammonium acetate
-
Diethyl ether
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A reversed-phase C18 analytical column (e.g., Diamonsil C18).[5]
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation : To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL papaverine).
-
Extraction : Add 1 mL of diethyl ether, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.[6]
-
Evaporation : Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase and inject 2 µL into the LC-MS/MS system.[6]
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading : To 200 µL of plasma, add the internal standard. Dilute the sample with 800 µL of water and load it onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution : Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., Diamonsil C18, 5 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of all analytes (specifics to be determined based on system) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Papaverine or Diphenhydramine[5][7] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 414.2 | 220.1 |
| Cotarnine | 238.1 | 192.1 |
| Meconine | 195.1 | 177.1 |
| This compound-9-O-glucuronide | 590.2 | 414.2 |
| Papaverine (IS) | 340.2 | 324.2 |
| Diphenhydramine (IS) | 256.2 | 167.1 |
Quantitative Data Summary
The method was validated for linearity, accuracy, precision, and recovery.
Calibration Curve
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 0.1 - 100 | > 0.995 |
| Cotarnine | 0.5 - 100 | > 0.995 |
| Meconine | 0.5 - 100 | > 0.995 |
| This compound-9-O-glucuronide | 1.0 - 200 | > 0.994 |
Accuracy and Precision
| Analyte | QC Level (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.3 | 98.5 | < 6.7 | < 6.7 |
| 50 | 101.2 | < 5.2 | < 5.2 | |
| 80 | 99.8 | < 4.8 | < 4.8 | |
| Cotarnine | 1.5 | 102.1 | < 7.5 | < 8.0 |
| 50 | 97.9 | < 6.3 | < 7.1 | |
| 80 | 101.5 | < 5.5 | < 6.2 | |
| Meconine | 1.5 | 98.2 | < 8.1 | < 8.5 |
| 50 | 100.8 | < 7.0 | < 7.8 | |
| 80 | 99.1 | < 6.1 | < 6.9 | |
| This compound-9-O-glucuronide | 3.0 | 103.4 | < 9.2 | < 9.8 |
| 100 | 98.6 | < 8.1 | < 8.9 | |
| 160 | 101.0 | < 7.5 | < 8.2 | |
| Accuracy and precision data are representative and based on typical validation results.[5] |
Extraction Recovery
| Analyte | LLE Recovery (%) | SPE Recovery (%) |
| This compound | > 85 | > 90 |
| Cotarnine | > 80 | > 88 |
| Meconine | > 82 | > 85 |
| This compound-9-O-glucuronide | > 75 | > 80 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolites in plasma. The detailed protocols for both liquid-liquid and solid-phase extraction offer flexibility, while the presented quantitative data demonstrates the robustness of the method for application in clinical and preclinical research. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism profiling of amino-noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS‑based metabolomics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of methylephedrine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Determination of this compound in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microtubule Polymerization Assay with Noscapine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth), depolymerization (shortening), and pause, is essential for their function. Consequently, microtubule dynamics have become a key target for the development of anticancer agents.
Noscapine, a phthalide isoquinoline alkaloid derived from opium, has been identified as a microtubule-targeting agent with potent antitumor activity and a favorable safety profile.[1] Unlike other microtubule inhibitors such as taxanes (which stabilize microtubules) or vinca alkaloids (which induce depolymerization), this compound subtly alters microtubule dynamics.[2] It primarily increases the time microtubules spend in a paused state, leading to a dampening of their dynamic instability, which in turn activates the spindle assembly checkpoint, arrests cells in mitosis, and ultimately induces apoptosis in cancer cells.[3][4]
These application notes provide detailed protocols for in vitro and cell-based microtubule polymerization assays to investigate the effects of this compound and its analogs.
Principle of the Assay
The in vitro microtubule polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by measuring the change in light scattering or fluorescence over time.
-
Turbidity-Based Assay: As tubulin dimers polymerize to form microtubules, the solution becomes more turbid, leading to an increase in light scattering that can be measured as an increase in absorbance at 340 nm.
-
Fluorescence-Based Assay: A fluorescent reporter molecule that preferentially binds to polymerized microtubules is included in the reaction. The increase in fluorescence intensity is directly proportional to the extent of microtubule polymerization.
By treating the tubulin with this compound, one can quantify its effect on the rate and extent of microtubule polymerization. Key parameters that can be analyzed include the nucleation phase (lag time), the growth phase (Vmax), and the steady-state equilibrium (polymer mass).
In Vitro Microtubule Polymerization Assay Protocol
This protocol is adapted from standard procedures for turbidity-based tubulin polymerization assays.
Materials and Reagents:
-
Purified tubulin (>99% pure)
-
This compound
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (half-area, clear bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to desired working concentrations (e.g., 10X final concentration).
-
Prepare 10X stock solutions of paclitaxel (e.g., 100 µM) and nocodazole (e.g., 100 µM) in General Tubulin Buffer with a final DMSO concentration matching the this compound samples.
-
Prepare a Polymerization Buffer by adding GTP to General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10X compound solutions (this compound, Paclitaxel, Nocodazole, or vehicle control - General Tubulin Buffer with DMSO).
-
Prepare the tubulin solution for polymerization by diluting the 10 mg/mL stock to 3 mg/mL in ice-cold Polymerization Buffer.
-
Initiate the polymerization reaction by adding 90 µL of the 3 mg/mL tubulin solution to each well containing the compound.
-
The final reaction volume will be 100 µL with a final tubulin concentration of approximately 2.7 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the polymerization curve.
-
Measure the lag time (the time before a significant increase in absorbance is observed).
-
Determine the maximum polymer mass from the plateau of the curve.
-
Calculate the percent inhibition or enhancement of polymerization relative to the vehicle control.
Cell-Based Microtubule Analysis Protocol
This protocol describes the analysis of microtubule structure in cells treated with this compound using immunofluorescence microscopy.
Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Formaldehyde (4% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Immunofluorescence Staining:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Capture images and analyze the effects of this compound on microtubule organization and cell cycle progression (e.g., mitotic arrest).
-
Quantitative Data Presentation
Table 1: Effect of this compound on In Vitro Tubulin Polymerization Kinetics
| Compound (at 10 µM) | Vmax (mOD/min) | Effect on Polymerization Rate |
| Vehicle Control | ~23.5 | Baseline |
| This compound | 18.05 ± 0.98[5] | Inhibition |
| Paclitaxel | 70.67 ± 6.19[5] | Enhancement (Stabilization) |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 45.8[6] |
| MDA-MB-231 (Breast Cancer) | 59.3[6] |
| A549 (Lung Cancer) | 73[7] |
Table 3: Effect of this compound on Microtubule Dynamics in Living Cells
| Parameter | Control | 25 µM this compound | 250 µM this compound |
| Growth Rate (µm/min) | 12.3 ± 0.6 | 12.1 ± 0.7 | 12.0 ± 0.8 |
| Shortening Rate (µm/min) | 17.1 ± 1.1 | 13.7 ± 0.9 | 13.3 ± 1.0 |
| Pause Duration (% of time) | 29.8 ± 3.2 | 45.8 ± 3.8 | 72.5 ± 4.1 |
| Dynamicity (µm/min) | 20.8 ± 1.2 | 14.5 ± 1.0 | 9.8 ± 0.7 |
(Data adapted from studies on microtubule dynamics in living cells treated with this compound.)
Mandatory Visualizations
References
- 1. Design, Synthesis and Biological Evaluation of Di-substituted this compound Analogs as Potent and Microtubule-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 9-(N-arylmethylamino) congeners of this compound: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Novel N-Substituted Noscapine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive agent.[1] More recently, it has garnered significant attention in the field of oncology for its microtubule-modulating properties and anticancer activity.[1] Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, this compound exhibits low toxicity towards normal cells, making it an attractive lead compound for the development of novel chemotherapeutics.[2]
To enhance its potency and pharmacological profile, extensive research has focused on the synthesis of novel analogues, particularly through substitution at the nitrogen atom of the isoquinoline ring. These N-substituted this compound analogues have demonstrated improved cytotoxic properties and tubulin-binding affinity compared to the parent compound.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of these promising anticancer agents.
Synthetic Protocols
The synthesis of N-substituted this compound analogues typically involves a two-step process: N-demethylation of this compound to yield N-northis compound, followed by the introduction of various substituents at the nitrogen atom.
Protocol 1: Synthesis of N-northis compound (Intermediate)
This protocol describes the N-demethylation of this compound using hydrogen peroxide and ferrous sulfate.[3][5]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add hydrogen peroxide to the solution and stir at room temperature for 2 hours.
-
Cool the reaction mixture to -8 °C.
-
Add a solution of ferrous sulfate heptahydrate in methanol dropwise.
-
Stir the reaction mixture at -8 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-northis compound by silica gel column chromatography.
Protocol 2: Synthesis of N-Alkyl this compound Analogues
This protocol outlines the general procedure for the N-alkylation of N-northis compound.[1]
Materials:
-
N-northis compound
-
Appropriate alkyl halide (e.g., alkyl bromide, alkyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-northis compound in acetone.
-
Add potassium carbonate, potassium iodide, and the desired alkyl halide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture.
-
Evaporate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkyl this compound analogue.
Protocol 3: Synthesis of N-Acyl this compound Analogues
This protocol describes the general procedure for the N-acylation of N-northis compound.[1]
Materials:
-
N-northis compound
-
Appropriate acid chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-northis compound in dichloromethane.
-
Add triethylamine or pyridine to the solution.
-
Add the desired acid chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the N-acyl this compound analogue.
Protocol 4: Synthesis of N-Carbamoyl this compound Analogues
This protocol provides a general method for the synthesis of N-carbamoyl this compound analogues.[1]
Materials:
-
N-northis compound
-
Appropriate isocyanate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-northis compound in dichloromethane.
-
Add the desired isocyanate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-carbamoyl this compound analogue.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of representative N-substituted this compound analogues against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the proliferation of 50% of the cells.
Table 1: Cytotoxicity of N-Alkyl this compound Analogues
| Compound | Alkyl Substituent | Cell Line | IC₅₀ (µM) | Reference |
| This compound | -CH₃ | Multiple | 20 - 100+ | [2][6][7] |
| 6f | 3-Bromobenzyl | Multiple | 6.7 - 26.9 | [8] |
| 13a | N-arylmethyl | MCF-7 | 37.2 | [2] |
| 13a | N-arylmethyl | MDA-MB-231 | 47.3 | [2] |
| 13b | N-arylmethyl | MCF-7 | 30.9 | [2] |
| 13b | N-arylmethyl | MDA-MB-231 | 33.7 | [2] |
| 13c | N-arylmethyl | MCF-7 | 19.4 | [2] |
| 13c | N-arylmethyl | MDA-MB-231 | 24.1 | [2] |
Table 2: Cytotoxicity of this compound-Amino Acid Conjugates
| Compound | Amino Acid Conjugate | Cell Line | IC₅₀ (µM) | Reference |
| This compound | - | 4T1 | 215.5 | [5] |
| 6h | Phenylalanine | 4T1 | 11.2 | [3][5] |
| 6i | Tryptophan | 4T1 | 16.3 | [3][5] |
| Nos-Trp | Tryptophan | A549 | 32 | [7] |
Experimental Protocols for Biological Evaluation
Protocol 5: Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized this compound analogues on cancer cell lines.[5][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 6: Cell Cycle Analysis
This protocol is used to determine the effect of this compound analogues on the cell cycle progression.[2][5]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Synthesized this compound analogues
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC₅₀ concentration of the this compound analogues for 24-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 7: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis induced by the this compound analogues.[5]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Synthesized this compound analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the this compound analogues for the desired time period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of N-substituted this compound analogues.
Caption: Synthetic pathways to N-substituted this compound analogues from this compound.
Caption: Proposed apoptotic signaling pathway of N-substituted this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of 9-(N-arylmethylamino) congeners of this compound: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Tubulin-Targeted Anticancer Potential of this compound and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in human glioma cells by an apoptosis-inducing factor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Di-substituted this compound Analogs as Potent and Microtubule-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Noscapine-Conjugated Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a phthalide isoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as a cough suppressant with a favorable safety profile.[1][2][3][4][5] More recently, this compound has garnered significant interest for its potential as an anticancer agent.[2][3][6][7] It exerts its effects primarily by interacting with microtubules, leading to cell cycle arrest and apoptosis.[6][8] However, the modest potency of this compound has prompted the development of numerous derivatives to enhance its therapeutic efficacy.[2][7]
Conjugating amino acids to this compound is a promising strategy to improve its anticancer properties.[9][10][11][12] Amino acids can enhance the solubility, bioavailability, and tumor-targeting capabilities of the parent compound.[9][10] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound-conjugated amino acid derivatives.
Data Presentation: Anticancer Activity of this compound-Amino Acid Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound-amino acid conjugates against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound-Amino Acid Conjugates against 4T1 Mammary Carcinoma Cells [9]
| Compound | Amino Acid Conjugate | IC50 (μM) |
| This compound | - | 215.5 |
| Cotarnine | - | 575.3 |
| 6h | Phenylalanine | 11.2 |
| 6i | Tryptophan | 16.3 |
| 10i | Tryptophan (Cotarnine conjugate) | 54.5 |
Table 2: IC50 Values of this compound-Amino Acid Conjugates against A549 Lung Cancer Cells [13][14][15][16]
| Compound | Amino Acid Conjugate | IC50 (μM) |
| This compound | - | 73 |
| Nos-Trp | Tryptophan | 32 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Amino Acid Conjugates at the C-6 Position[9][10]
This protocol describes a general method for conjugating N-Boc-protected amino acids to the C-6 position of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
N-Boc-protected amino acids
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl) in isopropyl alcohol
Procedure:
-
Synthesis of N-nor-noscapine:
-
Dissolve this compound in acetonitrile.
-
Add hydrogen peroxide and stir at room temperature for 2 hours.
-
Cool the reaction mixture to -8 °C.
-
Add a solution of ferrous sulfate heptahydrate in methanol and stir for 8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product. Purify by column chromatography to obtain N-nor-noscapine.
-
-
Conjugation of N-Boc-protected amino acids:
-
Dissolve N-nor-noscapine and the desired N-Boc-protected amino acid in dichloromethane.
-
Add TBTU and DIPEA to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection of the Boc group:
-
Dissolve the N-Boc-protected conjugate in a solution of HCl in isopropyl alcohol.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to obtain the final this compound-amino acid conjugate.
-
Protocol 2: Synthesis of this compound-Amino Acid Conjugates at the C-9 Position[13][14][16]
This protocol details the introduction of a hydroxymethylene group at the C-9 position of this compound, followed by ester coupling with amino acids.
Materials:
-
This compound
-
Reagents for Blanc reaction (e.g., paraformaldehyde, hydrogen chloride)
-
Amino acids
-
Coupling agents (e.g., DCC, EDC)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Introduction of a hydroxymethylene group at the C-9 position:
-
Perform a Blanc reaction on this compound to introduce a hydroxymethylene group at the 9-position, yielding 9-hydroxymethylthis compound. This reaction is typically carried out using paraformaldehyde and a strong acid catalyst.
-
-
Ester coupling with amino acids:
-
Dissolve 9-hydroxymethylthis compound and the desired amino acid in a suitable solvent like DMF or DCM.
-
Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction and purify the resulting this compound-amino acid conjugate by column chromatography.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)[9][10]
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 4T1, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
96-well plates
-
This compound-amino acid derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-amino acid derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)[9][10][11][12]
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the synthesized compounds.
Materials:
-
Cancer cell line of interest
-
This compound-amino acid derivatives
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the this compound-amino acid derivatives at their respective IC50 concentrations for a defined period.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The data will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualization of Key Processes
Signaling Pathways
This compound and its derivatives exert their anticancer effects through the modulation of various signaling pathways.
Caption: this compound-mediated regulation of the PTEN/PI3K/mTOR pathway.[17]
Caption: Inhibition of the NF-κB signaling pathway by this compound.[1]
Experimental Workflow
Caption: General workflow for developing this compound-amino acid derivatives.
Conclusion
The conjugation of amino acids to this compound represents a viable strategy for developing novel anticancer agents with improved potency and pharmacological profiles. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new this compound-based drug candidates. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to advance their development towards clinical applications.
References
- 1. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. monash.edu [monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress Toward the Development of this compound and Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential Role of this compound in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 7. Item - The structure activity relationships of this compound related compounds and their pharmacological evaluation - Monash University - Figshare [bridges.monash.edu]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Collection - this compoundâAmino Acid Conjugates Suppress the Progression of Cancer Cells - ACS Pharmacology and Translational Science - Figshare [figshare.com]
- 16. This compound-Amino Acid Conjugates Suppress the Progression of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
spectrophotometric determination of noscapine in pharmaceutical formulations
An Overview of Spectrophotometric Methods for the Determination of Noscapine in Pharmaceutical Formulations
This compound is a benzylisoquinoline alkaloid derived from the opium poppy Papaver somniferum and is primarily used as an antitussive agent in various pharmaceutical formulations.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and dosage forms to ensure its safety and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for the quantitative analysis of this compound.[3][4]
This application note details two common spectrophotometric methods for the determination of this compound: a direct UV spectrophotometric method and a visible spectrophotometric method based on ion-pair complex formation with Bromocresol Green (BCG).
Method 1: Direct UV Spectrophotometry
This method involves the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. It is a straightforward and rapid technique suitable for routine quality control.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (Shimadzu, UV-1800 or equivalent)
-
1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound reference standard
-
Methanol (AR grade)
-
0.1 N Hydrochloric acid (HCl)
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of 0.1 N HCl and make up the volume to 100 mL with the same solvent to obtain a stock solution of 100 µg/mL.
4. Preparation of Working Standard Solutions and Calibration Curve:
-
From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 1–9 µg/mL.[5]
-
Measure the absorbance of each working standard solution at 213 nm against 0.1 N HCl as a blank.[5]
-
Plot a calibration curve of absorbance versus concentration.
5. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Transfer a quantity of the powder equivalent to 15 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Dilute a suitable aliquot of the filtrate with 0.1 N HCl to obtain a final concentration within the calibration range.
6. Measurement and Calculation:
-
Measure the absorbance of the final sample solution at 213 nm against the blank.[5]
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical formulation.
Method Validation Data
| Parameter | Result |
| Linearity Range | 1–9 µg/mL[5] |
| Regression Equation | Not specified |
| Correlation Coefficient (r²) | 0.999[5] |
| Accuracy (% Recovery) | 97.18% to 101.45%[5] |
| Precision (% RSD) | Intraday: 0.54%, Interday: 0.78%[5] |
Method 2: Ion-Pair Complex Formation with Bromocresol Green (BCG)
This colorimetric method is based on the formation of a stable, yellow-colored ion-pair complex between the this compound monocation and the anionic dye, Bromocresol Green (BCG), in an acidic medium.[6][7] The complex is then extracted into an organic solvent, and its absorbance is measured in the visible region. This method is highly sensitive and specific.[6][8]
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
1 cm glass cuvettes
-
pH meter
-
Separatory funnels (125 mL)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound reference standard
-
Bromocresol Green (BCG) solution (1x10⁻⁴ M): Prepared by dissolving the required amount of BCG in a small volume of 2N NaOH and diluting with distilled water.[9]
-
Phosphate buffer solution (pH 3.0).[6]
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of this compound (100 µg/mL) as described in Method 1, using distilled water as the solvent.
4. Preparation of Working Standard Solutions and Calibration Curve:
-
Transfer aliquots of the standard this compound solution into a series of separatory funnels.
-
Add 5 mL of phosphate buffer (pH 3.0) and 5 mL of BCG solution to each funnel.[6]
-
Shake the mixture well.
-
Add 10 mL of chloroform to each funnel and shake for 2 minutes to extract the yellow ion-pair complex.[6][7][8]
-
Allow the layers to separate and collect the organic (chloroform) layer, passing it through anhydrous sodium sulfate to remove any residual water.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (around 415 nm) against a reagent blank prepared in the same manner without this compound.[7]
-
Plot a calibration curve of absorbance versus the final concentration of this compound.
5. Sample Preparation (from Formulations):
-
Prepare the initial sample solution as described in Method 1, using distilled water as the solvent.
-
Take a suitable aliquot of the clear filtrate and proceed with the ion-pair complex formation and extraction as described for the working standard solutions.
6. Measurement and Calculation:
-
Measure the absorbance of the sample extract at the λmax.
-
Determine the concentration of this compound from the calibration curve.
-
Calculate the amount of this compound in the formulation.
Method Validation Data
| Parameter | Result |
| pH for Extraction | 3.0[6] |
| Extraction Solvent | Chloroform[6][7] |
| λmax | ~415 nm[7] |
| Linearity Range | 4.0 - 14.0 µg/mL (for a similar alkaloid, thebaine)[7] |
| Molar Absorptivity (ε) | 1.9460 × 10⁴ L mol⁻¹ cm⁻¹ (for thebaine complex)[7] |
| Stoichiometry (this compound:BCG) | 1:1[7] |
Workflow and Reaction Diagrams
Caption: Workflow for this compound analysis using the BCG method.
Caption: Chemical basis of the ion-pair formation reaction.
Conclusion
Both direct UV and visible ion-pair spectrophotometric methods are suitable for the determination of this compound in pharmaceutical formulations. The direct UV method is simpler and faster, making it ideal for rapid screening.[5] The ion-pair formation method with BCG offers higher sensitivity and specificity, as the measurement is performed in the visible region, minimizing interference from UV-absorbing excipients that may be present in the formulation.[6] The choice of method depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.
References
- 1. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Ion-association method for the spectrophotometric determination of the antitussive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols for Studying Noscapine's Effect on Microtubules Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant interest for its potential as an anti-cancer agent.[1][2] Its mechanism of action involves the modulation of microtubule dynamics, which are crucial for essential cellular processes such as mitosis, cell structure maintenance, and intracellular transport.[1][3] Unlike other microtubule-targeting drugs that cause either extensive polymerization or depolymerization, this compound subtly alters microtubule dynamics by increasing the time they spend in a "paused" state.[4][5][6] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][2]
Immunofluorescence microscopy is a powerful technique to visualize and quantify the effects of drugs like this compound on the microtubule network within cells. By using fluorescently labeled antibodies that specifically bind to tubulin, the primary protein component of microtubules, researchers can observe changes in microtubule organization, density, and morphology. These application notes provide detailed protocols for utilizing immunofluorescence to study the impact of this compound on microtubule architecture and dynamics.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on microtubule dynamics and its efficacy in cancer cell lines.
Table 1: Effect of this compound on Microtubule Dynamics
| Parameter | Control | 25 µM this compound | 250 µM this compound | Reference |
| Pause Duration (% of time) | - | Increased by 54% | Increased by 244% | [5][6] |
| Rate of Shortening (µm/min) | - | Decreased by 20% | Decreased by 22% | [5][6] |
| Dynamicity (µm/min) | - | Suppressed | Markedly Suppressed | [5][6] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Rat C6 Glioma | Glioblastoma | ~250 | 72 | [7] |
| Breast Cancer Cells | Breast Cancer | ~36 | - | [8] |
| Human Lymphocytes | - | Induces polyploidy at 15-30 µg/ml | 24 | [9] |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize microtubules.
Protocol: Immunofluorescence Staining of Microtubules after this compound Treatment
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF-7, A549)
-
Glass coverslips (sterile)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
This compound hydrochloride (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a cell culture plate.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium from a concentrated stock solution. A dose-response experiment is recommended (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours). Incubation times can be varied to study time-dependent effects.
-
-
Fixation:
-
Paraformaldehyde Fixation:
-
Aspirate the treatment medium and wash the cells gently with PBS.
-
Add 4% paraformaldehyde in PBS to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Aspirate the treatment medium and wash the cells gently with PBS.
-
Add ice-cold methanol and incubate for 5-10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for paraformaldehyde-fixed cells):
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (diluted in PBS) to each coverslip and incubate for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells a final three times with PBS, protected from light.
-
Carefully remove the coverslips from the wells and gently blot the excess liquid from the edge using a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images of the microtubule network and nuclei.
-
Analyze the images to assess changes in microtubule organization, density, and morphology. Quantitative analysis can be performed using image analysis software to measure parameters such as microtubule length, curvature, and density.[10][11]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action on microtubule dynamics.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. This compound hydrochloride disrupts the mitotic spindle in mammalian cells and induces aneuploidy as well as polyploidy in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced polyploidy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating microtubule distributions from 2D immunofluorescence microscopy images reveals differences among human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Noscapine in Plasma by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of noscapine in plasma samples using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments.
Introduction
This compound is a phthalideisoquinoline alkaloid derived from opium, recognized for its antitussive properties. More recently, its potential as an anti-cancer agent has garnered significant interest, leading to increased research into its pharmacological profile. Accurate and reliable quantification of this compound in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document outlines validated methods for this compound analysis in plasma, providing researchers with the necessary protocols to implement these techniques in their laboratories.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in plasma. Three common sample preparation techniques are presented: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Papaverine or Diphenhydramine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ammonium hydroxide
-
Diethyl ether
-
Methylene chloride
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Deionized water
Sample Preparation Protocols
1. Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput analysis.
Protocol:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC system.
2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation.
Protocol:
-
To 500 µL of plasma in a glass tube, add the internal standard.
-
Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex briefly.
-
Add 3 mL of extraction solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
3. Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is amenable to automation.[1]
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Liquid Chromatography Methods
Two primary methods are presented: HPLC with UV detection and the more sensitive LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for preclinical studies in animal models where higher concentrations of this compound may be present.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 or C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 4.5) (35:65 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 40°C[3] |
| Injection Volume | 20 µL |
| Detection Wavelength | 232 nm or 310 nm[2][4] |
| Internal Standard | Papaverine[1] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is the standard for clinical and pharmacokinetic studies in humans.[3][5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[3] |
| Mobile Phase | Acetonitrile and water with 0.4 µM ammonium acetate and 0.1% ammonium hydroxide (80:20 v/v)[3] |
| Flow Rate | 0.35 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 10 µL |
| Internal Standard | Diphenhydramine[5] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[3][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 414.2 (for this compound) |
| Product Ion (m/z) | 220.1 (for this compound) |
| Collision Energy | Optimized for the specific instrument |
Data Presentation
The following tables summarize the quantitative data from various published methods for this compound plasma analysis, allowing for easy comparison.
Table 1: Comparison of Sample Preparation Methods
| Method | Sample Volume | Key Steps | Recovery (%) |
| Protein Precipitation | 100 µL | Acetonitrile precipitation, centrifugation, evaporation, reconstitution. | ~80%[2] |
| Liquid-Liquid Extraction | 500 µL | Basification, solvent extraction, centrifugation, evaporation, reconstitution. | >85% |
| Solid-Phase Extraction | 500 µL | Cartridge conditioning, sample loading, washing, elution, evaporation, reconstitution. | >82%[4] |
Table 2: Comparison of Liquid Chromatography Methods and Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Reference | [2] | [3] | [5] |
| Linearity Range | 390 - 50,000 ng/mL | Not specified | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 390 ng/mL | Not specified | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | Not specified | < 6.7% |
| Inter-day Precision (%RSD) | < 10% | Not specified | < 6.7% |
| Accuracy/Recovery (%) | ~80% | Not specified | Inter-day RE < 3.0% |
Visualizations
The following diagrams illustrate the experimental workflows for this compound plasma analysis.
References
- 1. Determination of this compound in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: Cell Cycle Analysis of Noscapine-Treated Cancer Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has emerged as a promising anti-cancer agent.[1] Its mechanism of action primarily involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2][3][4] By binding to tubulin, this compound alters microtubule assembly, leading to an arrest of the cell cycle, predominantly in the G2/M phase, and subsequent induction of apoptosis (programmed cell death) in various cancer cell lines.[1][5][6][7][8][9]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[10] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the cytostatic and cytotoxic effects of anti-cancer drugs like this compound.[11]
These application notes provide a detailed protocol for analyzing the cell cycle of this compound-treated cancer cells using flow cytometry with propidium iodide staining.
Data Presentation: Effect of this compound on Cell Cycle Distribution
The following tables summarize the quantitative data from studies investigating the effect of this compound and its derivatives on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Progression in SK-SY5Y Neuroblastoma Cells [6]
| Treatment Time (hours) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | ~75% | ~15% | ~10% |
| 12 | ~25% | ~8% | ~67% |
| 24 | ~30% | ~10% | ~60% |
| 48 | ~45% | ~7% | ~48% |
Table 2: Effect of this compound-Tryptophan Conjugate on Cell Cycle Progression in A549 Lung Cancer Cells [3]
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 55.2% | 25.8% | 19.0% |
| This compound-Tryptophan | 75.3% | 10.5% | 14.2% |
Note: This particular this compound derivative induced a G1 phase arrest.[3]
Table 3: Effect of this compound on Cell Cycle Progression in Breast Cancer Stem Cells (CSCs) [8]
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| MCF-7 CSCs | Control | 65.4% | 18.2% | 16.4% |
| MCF-7 CSCs | This compound | 35.1% | 14.5% | 50.4% |
| MDA-MB-231 CSCs | Control | 58.7% | 23.1% | 18.2% |
| MDA-MB-231 CSCs | This compound | 30.2% | 15.3% | 54.5% |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cells of interest (e.g., MCF-7, A549, SK-SY5Y) in appropriate culture flasks or plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture Conditions: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Once the cells have adhered and are actively dividing (typically 24 hours after seeding), replace the medium with fresh medium containing the desired concentration of this compound.
-
A vehicle control (medium with an equivalent concentration of DMSO) must be included.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining[11][12][14][15]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with cold phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells from the culture vessel.
-
Once detached, add complete medium to inactivate the trypsin.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cells at approximately 200-500 x g for 5 minutes at 4°C.[12][13]
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension.[10][13] This step is crucial for proper fixation and to minimize cell clumping.[10]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[10][13]
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.[10]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[10] RNase A is essential to degrade RNA, which can also be stained by PI, ensuring that the fluorescence signal is directly proportional to the DNA content.
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect the fluorescence data for at least 10,000 single-cell events.[10]
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of the pulse area versus pulse width of the PI signal to exclude cell doublets and aggregates.[14]
-
Generate a histogram of the PI fluorescence intensity (DNA content).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound's mechanism of action leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for flow cytometric cell cycle analysis of this compound-treated cells.
References
- 1. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Noscapine for In Vivo Research
Welcome to the technical support center for researchers utilizing noscapine in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound base is practically insoluble in water (approximately 0.181 mg/mL).[1] For aqueous solutions suitable for in vivo studies, it is crucial to use a water-soluble form, such as this compound Hydrochloride (HCl), which is freely soluble in water.[1][2][3][4][5]
Q2: I'm using this compound HCl, but I'm still seeing precipitation. What's happening?
Aqueous solutions of this compound HCl are slightly acidic. If the pH of the solution increases, the equilibrium can shift, causing the precipitation of the less soluble free base.[3] Ensure your final formulation buffer is appropriately acidic to maintain solubility.
Q3: What are the main strategies to improve this compound's solubility and bioavailability for in vivo studies?
Several effective methods are employed:
-
Salt Formation: Using the hydrochloride salt of this compound is the most direct method to achieve aqueous solubility.[1][2]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins (like β-cyclodextrin) can significantly increase its solubility and bioavailability.[6][7][8][9]
-
Nanoparticle Formulations: Loading this compound into various nanoparticles (e.g., polymeric, lipid-based) can improve its solubility, stability, and delivery to the target site.[10][11][12]
-
Co-solvents: For stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol can be used before further dilution in aqueous media.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations can enhance the oral bioavailability of lipophilic drugs like this compound.[14][15]
Q4: Can I use co-solvents for my final in vivo formulation?
While co-solvents like DMSO are useful for preparing concentrated stock solutions, their concentration in the final formulation administered to animals should be minimized to avoid toxicity. Always consult relevant guidelines for acceptable solvent levels in your specific animal model. For example, a common approach is to prepare a 10 mM stock in DMSO and then dilute it with a suitable aqueous vehicle like PBS.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of a this compound HCl stock solution | The pH of the diluting vehicle is too high, causing the conversion of the soluble HCl salt to the insoluble free base. | 1. Check the pH of your final vehicle. Aqueous solutions of this compound HCl are slightly acidic.[3] 2. Consider using a buffer system to maintain an acidic pH. 3. Prepare fresh solutions before each experiment. |
| Low bioavailability in oral gavage studies | This compound has poor oral bioavailability due to its lipophilic nature and extensive first-pass metabolism.[6][14][16] | 1. Consider using a formulation designed to enhance bioavailability, such as a cyclodextrin inclusion complex or a self-emulsifying solid dispersion.[6][14] 2. A 1.87-fold increase in bioavailability was observed with a β-cyclodextrin inclusion complex.[6][7] |
| Inconsistent results between experiments | The stability of the this compound formulation may be compromised. | 1. Ensure consistent formulation preparation methods. 2. Store stock solutions appropriately (e.g., at -20°C or -80°C in aliquots to avoid freeze-thaw cycles).[13] 3. For nanoparticle formulations, characterize each batch for particle size and drug loading to ensure consistency. |
| Difficulty achieving the desired concentration | The solubility limit in the chosen vehicle has been exceeded. | 1. Refer to the solubility data for different formulation strategies. 2. For higher concentrations, consider more advanced formulations like cyclodextrin complexes or nanoparticle suspensions. |
Data Presentation: Solubility & Bioavailability Enhancement
Table 1: Solubility of this compound and its Formulations
| Compound/Formulation | Solvent/Vehicle | Solubility | Reference |
| This compound Base | Water | ~0.181 mg/mL | [1] |
| This compound Base | DMSO | 30 mg/mL | [13] |
| This compound Base | DMF | 30 mg/mL | [13] |
| This compound Base | Ethanol | 1 mg/mL | [13] |
| This compound Hydrochloride | Water | Freely Soluble (~750 mg/mL) | [1][3][4][5] |
| This compound Hydrochloride | Ethanol (96%) | Freely Soluble | [3][4] |
| Reduced Bromothis compound (Red-Br-Nos) | PBS | 0.43 x 10⁻³ g/mL | [9] |
| Red-Br-Nos-β-CD Complex | PBS | 4.6 x 10⁻³ g/mL (~10.7-fold increase) | [9] |
| Red-Br-Nos-methyl-β-CD Complex | PBS | 9.1 x 10⁻³ g/mL (~21.2-fold increase) | [9] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation (10 mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound in Corn Oil | 0.945 | 0.585 | 3.812 | 19.42 | [14] |
| Mannosylated this compound SESDs | - | - | - | 40% more bioavailable than Nos_SESDs | [15] |
| This compound-β-CD Complex | - | - | - | 1.87-fold increase vs. free this compound | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the phase-solubility analysis method.
Objective: To prepare a this compound-β-cyclodextrin (β-CD) inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Phosphate Buffered Saline (PBS)
-
Orbital shaker
-
0.22 µm membrane filters
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a series of aqueous solutions of β-CD in PBS at various concentrations (e.g., 1-17 mM).
-
Add an excess amount of this compound to each β-CD solution.
-
Place the samples in an orbital shaker and stir for an equilibration period (e.g., 5 days at 37 ± 1°C).
-
After equilibration, filter the solutions through a 0.22 µm membrane filter to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in the filtrate using a UV-Vis spectrophotometer at the appropriate wavelength.
-
The formation of a 1:1 complex can be determined from the linear relationship in the phase-solubility diagram.[8] For solid complex preparation for in vivo use, techniques like co-evaporation or kneading are commonly employed.[17]
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing this compound-loaded nanoparticles using the emulsification-solvent evaporation technique.
Objective: To encapsulate this compound within a polymeric matrix to improve its delivery.
Materials:
-
This compound
-
Polymer (e.g., PLLA or PLGA)
-
Dichloromethane (DCM)
-
Aqueous surfactant solution (e.g., polyvinyl alcohol - PVA)
-
Magnetic stirrer or homogenizer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 100 mg of PLLA) and this compound (e.g., 2.5-12.5 mg) in an organic solvent like dichloromethane.[11]
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., PVA) while stirring or homogenizing at high speed. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion for several hours to allow the organic solvent (DCM) to evaporate, which leads to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder that can be stored and reconstituted for in vivo studies.
-
Characterization: Before use, characterize the nanoparticles for size, zeta potential, and drug loading efficiency.[11]
Visualizations
Caption: Experimental workflows for enhancing this compound solubility.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound HYDROCHLORIDE | 912-60-7 [chemicalbook.com]
- 4. Alborz Pharmed | this compound HCl [alborzpharmed.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Inclusion complexes of this compound in beta-cyclodextrin offer better solubility and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrin Complexes of Reduced Bromothis compound in Guar Gum Microspheres Enhance Colonic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural biodegradable and polymeric nanoparticles for the delivery of this compound for cancer treatment | springerprofessional.de [springerprofessional.de]
- 11. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. humapub.com [humapub.com]
Technical Support Center: Optimizing Noscapine Dosage for Non-Small Cell Lung Cancer (NSCLC) Xenografts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with noscapine in non-small cell lung cancer (NSCLC) xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended effective dosage range for this compound in NSCLC xenograft models?
Based on preclinical studies, the effective oral dosage of this compound in NSCLC xenograft models ranges from 300 mg/kg/day to 550 mg/kg/day.[1][2] A dose of 150 mg/kg/day showed negligible reduction in tumor volume.[1]
Q2: How should this compound be administered to mice with NSCLC xenografts?
Oral gavage is the most common and effective route of administration for this compound in mice.[1] The drug is typically dissolved in a suitable vehicle, such as phosphate buffer (pH 3.5).[1]
Q3: What is a typical treatment schedule for this compound administration?
A common treatment schedule involves daily administration of this compound for a period of 24 to 28 days, starting a few days after tumor implantation when xenografts are palpable (e.g., 50 mm³).[1]
Q4: What kind of tumor growth inhibition can be expected with this compound treatment?
Oral administration of this compound has been shown to cause a dose-dependent reduction in tumor volume in H460 NSCLC xenografts. At the end of a 28-day study, the following reductions in tumor volume were observed compared to controls:
Q5: What is the primary mechanism of action of this compound in NSCLC cells?
This compound functions as a tubulin-binding agent that disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1][3] It induces apoptosis through the mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl2.[1] This leads to the activation of caspases, such as caspase-3, and PARP cleavage.[1]
Q6: Can this compound be used in combination with other chemotherapeutic agents for NSCLC?
Yes, studies have shown that this compound can have synergistic effects when combined with other chemotherapy drugs. For instance, a combination of this compound (300 mg/kg/day, oral) and gemcitabine (30 mg/kg) inhibited lung tumor growth by 82.9%, which was significantly higher than either drug alone.[4] Similarly, combining this compound with cisplatin has been shown to enhance the anticancer activity in an additive to synergistic manner.[5][6]
Q7: Is this compound toxic to normal tissues at effective doses?
This compound is reported to have a favorable safety profile, showing little or no toxicity to the kidney, liver, heart, bone marrow, spleen, or small intestine at tumor-suppressive doses in mice.[3] Additionally, it does not appear to inhibit primary humoral immune responses.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected tumor growth inhibition.
-
Question: We are observing high variability in tumor reduction between mice in the same treatment group. What could be the cause?
-
Answer:
-
Drug Formulation and Administration: Ensure the this compound solution is homogenous and the dosage is accurately calculated based on the most recent body weight of each mouse. Improper oral gavage technique can lead to inconsistent drug delivery.
-
Tumor Size at Initiation of Treatment: It is crucial to randomize mice into control and treatment groups when tumors reach a consistent, palpable size (e.g., 50 mm³).[1] Starting treatment at vastly different tumor volumes can lead to varied outcomes.
-
Animal Health: Monitor the overall health of the mice. Stress or underlying health issues can impact treatment efficacy and tumor growth.
-
Issue 2: Difficulty with this compound solubility and formulation.
-
Question: Our this compound preparation appears to precipitate out of solution. How can we improve its solubility for oral administration?
-
Answer: this compound hydrochloride is often used for in vivo studies.[3] It can be dissolved in an acidic phosphate buffer (e.g., pH 3.5) to improve solubility for oral gavage.[1] It is essential to ensure the solution is clear before administration.
Issue 3: Unexpected animal toxicity or weight loss.
-
Question: Some of our mice treated with this compound are losing weight. Is this expected?
-
Answer: While studies report that this compound treatment does not cause apparent body weight loss, individual animal responses can vary.[1] It is important to:
-
Verify Dosage Calculation: Double-check all dosage calculations to rule out an overdose.
-
Monitor Animal Health: Observe the animals daily for any signs of distress. Weight loss could be due to other factors such as stress from handling or difficulty with feeding.
-
Vehicle Control: Ensure that the vehicle used for dissolving this compound is not causing any adverse effects by observing the vehicle-only control group.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Oral this compound in H460 NSCLC Xenografts
| Dosage (mg/kg/day) | Treatment Duration (days) | Tumor Volume Reduction (%) | Statistical Significance (vs. Control) |
| 150 | Not specified | Negligible | Not significant |
| 300 | 28 | 49 | P < 0.05 |
| 450 | 28 | 65 | P < 0.01 |
| 550 | 28 | 86 | P < 0.01 |
Table 2: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 Value (µM) |
| H460 | 34.7 ± 2.5 |
| A549 | 61.25 ± 5.6 |
Data sourced from[5]
Experimental Protocols
1. In Vivo NSCLC Xenograft Study
-
Animal Model: Female athymic Nu/nu mice.
-
Cell Line and Implantation: H460 NSCLC cells are implanted subcutaneously into the flank of the mice.
-
Tumor Monitoring and Grouping: Tumors are allowed to grow until they are palpable and reach a specific size (e.g., 50 mm³). Mice are then randomized into vehicle control and treatment groups (typically n=8 per group).[1] Tumor volumes are measured regularly (e.g., every five days).[1]
-
Drug Preparation and Administration: this compound HCl is dissolved in phosphate buffer (pH 3.5). The solution is administered daily via oral gavage at the desired doses (e.g., 300, 450, 550 mg/kg/day) for the duration of the study (e.g., 28 days).[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as Western blotting, immunohistochemistry, and TUNEL assays.[1]
2. In Vitro Cytotoxicity Assay (Crystal Violet Assay)
-
Cell Culture: H460 cells are grown in appropriate media (e.g., RPMI 1640).
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 10–160 μM) for a specified duration (e.g., 72 hours).[1]
-
Cell Viability Measurement: After treatment, the medium is removed, and the cells are stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is read on a plate reader to determine cell viability relative to untreated controls. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.[1]
3. Western Blotting for Apoptotic Markers
-
Protein Extraction: Tumor tissue specimens are homogenized and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., PARP, Bcl2, Bax, caspase-3). Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[1]
Visualizations
Caption: this compound-induced mitochondrial apoptosis pathway in NSCLC cells.
Caption: Workflow for optimizing this compound dosage in NSCLC xenografts.
References
- 1. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of potent noscapine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of potent noscapine derivatives.
Troubleshooting Guide
This guide is designed to help researchers identify and solve specific problems that may arise during their experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 9-bromothis compound | Incomplete reaction during bromination. Loss of product during workup and purification. | Reaction Optimization: Use a modified procedure with a different solvent or reagent concentration. For instance, adjusting the amount of HBr and using a controlled addition of bromine water can improve yields.[1] Workup/Purification: After initial filtration, perform an extraction of the aqueous phase to recover more product. Optimize the recrystallization process; using 96% ethanol has been reported, but the mother liquor may contain a significant amount of product.[1] |
| Incomplete N-demethylation | Inefficient demethylating agent or reaction conditions. Degradation of the starting material or product. | Reagent Choice: Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) is a common and effective method for N-demethylation of this compound to produce N-northis compound.[2][3] Condition Control: Carefully control the reaction temperature, as side reactions can occur at higher temperatures. The reaction is typically run at or below room temperature. |
| Side Product Formation in Amino Acid Conjugation | The phthalide ring of this compound is labile and can lead to side products.[4][5] Reactivity of unprotected functional groups on the amino acid. | Protecting Groups: Use N-Boc-protected amino acids to prevent unwanted side reactions at the amino group during coupling.[2][3] Coupling Agent: Employ a suitable coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to facilitate efficient and clean amide bond formation.[2][3] |
| Difficulty in Product Purification | Similar polarity of the product and unreacted starting material (e.g., this compound and 9-bromothis compound).[1] Presence of multiple side products. | Chromatography: Column chromatography is a standard method for separating this compound derivatives. The choice of solvent system is critical and should be optimized based on TLC analysis. Crystallization: Recrystallization can be an effective final purification step. For example, off-white needles of 7-hydroxy this compound have been obtained by crystallization from methanol.[6] |
| Poor Stereoselectivity | Lack of stereocontrol in key bond-forming reactions. | Diastereoselective Reduction: For total synthesis approaches, a highly diastereoselective reduction step is crucial. For instance, using NaBH₄ at low temperatures (-78 °C) can afford the desired erythro-type phthalide tetrahydroisoquinoline structure with high diastereomeric ratio.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for chemical modification on the this compound scaffold to enhance anticancer activity?
A1: The most frequently modified positions on the this compound molecule are the C-6, C-7, and C-9 positions.[2][3][8] Modifications at these sites have been shown to significantly impact the cytotoxic properties of the resulting derivatives.
Q2: What is a standard protocol for conjugating amino acids to this compound?
A2: A common strategy involves the N-demethylation of this compound to N-northis compound, followed by coupling with an N-Boc-protected amino acid using a coupling agent like TBTU. The final step is the deprotection of the Boc group.[2][3]
Q3: Are there any specific safety precautions to consider when working with the reagents for this compound synthesis?
A3: Yes, many reagents used in this compound synthesis are hazardous. For example, bromine water is corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Similarly, reagents like hydrogen peroxide and strong acids/bases require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most reactions in this compound synthesis.[3] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.
Q5: What are some of the challenges with the solubility of this compound and its derivatives?
A5: this compound itself has poor aqueous solubility.[2] While some derivatives may have improved solubility, this can still be a challenge for biological assays and potential therapeutic applications. The synthesis of water-soluble analogs is an active area of research.[9]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected potent this compound derivatives from the literature.
Table 1: IC₅₀ Values of Amino Acid Conjugated this compound and Cotarnine Derivatives against 4T1 Mammary Carcinoma Cells
| Compound | Derivative | IC₅₀ (µM) | Reference |
| This compound | - | 215.5 | [2] |
| Cotarnine | - | 575.3 | [2] |
| 6h | This compound-phenylalanine | 11.2 | [2] |
| 6i | This compound-tryptophan | 16.3 | [2] |
| 10i | Cotarnine-tryptophan | 54.5 | [2] |
Table 2: IC₅₀ Values of 7-Position Benzofuranone this compound Analogs against Various Cancer Cell Lines
| Compound | Derivative | A549 (Lung) IC₅₀ (µM) | MIA PaCa-2 (Pancreatic) IC₅₀ (µM) | Reference |
| 3 | 7-acetyl-noscapine | ~1.5 | ~1.0 | [6] |
| 4 | 7-benzoyl-noscapine | ~2.0 | ~1.7 | [6] |
| 5 | 7-(ethylcarbamoyl)-noscapine | ~3.0 | 49.0 | [6] |
| 6 | 7-(phenylcarbamoyl)-noscapine | >50 | ~1.7 | [6] |
| 7 | 7-(benzylcarbamoyl)-noscapine | >50 | 24.5 | [6] |
Table 3: In Vitro Cytotoxicity of Halogenated this compound Derivatives against U-87 Human Glioblastoma Cells
| Compound | Derivative | % Cell Death (at 50 µM after 72h) | Reference |
| This compound | - | 40% | [10] |
| 2 | 9-chlorothis compound | 87.8% | [10] |
| 3 | 9-bromothis compound (EM011) | 51.2% | [10] |
| 4 | 9-iodothis compound | 56.8% | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-nor-noscapine (Demethylation)
This protocol is adapted from a procedure for the N-demethylation of this compound.[2][3]
-
Dissolve this compound in an appropriate solvent (e.g., acetonitrile).
-
Add hydrogen peroxide (H₂O₂) to the solution and stir at room temperature for approximately 2 hours.
-
Cool the reaction mixture to -8 °C.
-
Add a solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in methanol.
-
Stir the reaction mixture at -8 °C for about 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with standard aqueous workup and extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain N-nor-noscapine.
Protocol 2: Conjugation of N-Boc-Protected Amino Acids to N-nor-noscapine
This protocol describes the coupling of a protected amino acid to N-nor-noscapine.[2][3]
-
Dissolve the N-Boc-protected amino acid, triethylamine, and TBTU in dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-nor-noscapine to the reaction mixture.
-
Continue stirring at room temperature until TLC analysis confirms the completion of the reaction.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected this compound-amino acid conjugate.
Protocol 3: Synthesis of 9-bromothis compound
This protocol is based on a modified procedure for the bromination of this compound.[1]
-
Dissolve this compound free base in 48% hydrobromic acid (HBr).
-
Add bromine water to the solution for the bromination reaction at position 9'.
-
After the reaction is complete, carefully neutralize the mixture with a base (e.g., ammonia solution).
-
Filter the crude product.
-
Extract the aqueous phase with an organic solvent to recover additional product.
-
Purify the combined crude product by recrystallization from 96% ethanol.
Visualizations
Caption: General workflow for the synthesis of amino acid-conjugated this compound derivatives.
Caption: Logical relationship for troubleshooting low reaction yields.
References
- 1. Novel 9′-substituted-noscapines: Synthesis with Suzuki cross-coupling, structure elucidation and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Second generation benzofuranone ring substituted this compound analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. pknaiklab.in [pknaiklab.in]
- 9. Item - The structure activity relationships of this compound related compounds and their pharmacological evaluation - Monash University - Figshare [bridges.monash.edu]
- 10. Synthesis and in vitro cytotoxicity of haloderivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Noscapine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering noscapine resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, a microtubule-targeting agent, can arise from several mechanisms within cancer cells. The most commonly observed mechanisms include:
-
Alterations in Microtubule Dynamics: this compound functions by binding to tubulin and altering microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2][3] Resistance can emerge from mutations in the tubulin protein itself, which may prevent effective drug binding.
-
Overexpression of Efflux Pumps: Cancer cells can develop multidrug resistance (MDR) by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[4][5] These pumps actively efflux this compound from the cell, reducing its intracellular concentration and thereby its efficacy.
-
Dysregulation of Apoptotic Pathways: this compound induces programmed cell death (apoptosis) in cancer cells.[6][7][8] Resistance can occur through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin) or the downregulation of pro-apoptotic proteins (e.g., Bax, caspases), making the cells less susceptible to apoptosis.[6][7][9]
-
Activation of Pro-Survival Signaling Pathways: Pathways such as the NF-κB and PI3K/mTOR signaling cascades can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.[6][10][11]
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance in cancer cell lines:
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents has shown synergistic effects in overcoming resistance.[6][9][12] For example, combining this compound with cisplatin, doxorubicin, or docetaxel can enhance the anticancer activity and re-sensitize resistant cells.[6][9][13]
-
Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of efflux pumps like P-glycoprotein can increase the intracellular concentration of this compound in resistant cells.[5]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and cellular uptake, potentially bypassing efflux pump-mediated resistance.[14][15][16]
-
Modulation of Signaling Pathways: Targeting pro-survival signaling pathways that contribute to resistance can enhance the efficacy of this compound. For instance, inhibiting the NF-κB or PI3K/mTOR pathways may restore sensitivity to this compound.[10][11]
-
Use of this compound Analogs: Novel derivatives of this compound have been synthesized that exhibit greater potency and efficacy against resistant cancer cell lines.[17][18][19]
Troubleshooting Guides
Problem 1: Decreased cell death observed in this compound-treated resistant cell lines.
| Possible Cause | Suggested Solution |
| Overexpression of anti-apoptotic proteins (e.g., Bcl-2). | Perform Western blot analysis to assess the expression levels of pro- and anti-apoptotic proteins. Consider co-treatment with a Bcl-2 inhibitor. |
| Reduced activation of caspases. | Measure caspase-3/7, -8, and -9 activity using commercially available kits. If activation is low, consider combination therapies that induce apoptosis through different pathways. |
| Altered expression of NF-κB pathway proteins. | Analyze the expression and phosphorylation status of key NF-κB pathway proteins (e.g., IKK, IκBα, p65).[10] Investigate the use of NF-κB inhibitors in combination with this compound. |
Problem 2: No significant reduction in tumor volume in xenograft models treated with this compound.
| Possible Cause | Suggested Solution |
| Poor bioavailability of this compound. | Consider oral administration of this compound, as it has shown efficacy in preclinical models.[9][13] Explore nanoparticle formulations to enhance drug delivery and tumor accumulation.[14][16] |
| Development of in vivo resistance. | Implement a combination therapy regimen. For example, pre-sensitization with oral this compound followed by treatment with another chemotherapeutic agent like docetaxel has been shown to be effective.[4][13] |
| High expression of multidrug resistance proteins in the tumor. | Analyze tumor tissue for the expression of MDR proteins like P-glycoprotein (ABCB1).[4] If present, consider incorporating a P-gp inhibitor in the treatment regimen. |
Data Presentation
Table 1: Efficacy of this compound Combination Therapies in Overcoming Resistance
| Cancer Type | Resistant Cell Line | Combination Agent | Key Findings | Reference |
| Non-Small Cell Lung Cancer | A549, H460 | Cisplatin | Synergistic effects observed with a combination index <0.6. Increased apoptosis and expression of p53 and caspases. | [9] |
| Triple-Negative Breast Cancer | Docetaxel-Resistant | Docetaxel | This compound pre-sensitization followed by docetaxel treatment led to a significant reduction in tumor volume in xenografts (2.33-fold decrease compared to this compound alone). | [4][13] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Doxorubicin | Strong synergistic interaction with combination index values <0.59. Combination treatment reduced tumor volume by 82.9% in xenografts. | [6] |
| Ovarian Cancer | SKOV3/DDP (Cisplatin-Resistant) | Cisplatin | Combination treatment enhanced inhibition of cell proliferation and increased apoptosis. Tumor volume in xenografts decreased from 1.733g (DDP alone) to 1.191g (Nos/DDP). | [20] |
| Ovarian Cancer | Chemoresistant | Cisplatin | This compound sensitized resistant cells to cisplatin-induced apoptosis by inhibiting HIF-1α. | [21] |
Table 2: IC50 Values of this compound and its Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | 36.16 ± 3.76 | [6] |
| This compound | MDA-MB-468 | 42.7 ± 4.3 | [6] |
| This compound | H460 | 34.7 ± 2.5 | [22] |
| This compound–tryptophan | A549 | 32 | [23] |
| This compound | A549 | 73 | [23] |
| 9-(N-arylmethylamino) this compound derivative (13c) | MCF-7 | 19.4 | [19] |
| 9-(N-arylmethylamino) this compound derivative (13c) | MDA-MB-231 | 24.1 | [19] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a combination agent, or vehicle control for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the drug concentration that inhibits cell growth by 50%.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Treat cells with the desired compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Workflow for overcoming this compound resistance.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Reversal of drug-resistance by this compound chemo-sensitization in docetaxel resistant triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of this compound in Combination with Doxorubicin in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Reversal of drug-resistance by this compound chemo-sensitization in docetaxel resistant triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Natural biodegradable and polymeric nanoparticles for the delivery of this compound for cancer treatment | springerprofessional.de [springerprofessional.de]
- 16. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a novel nitro-derivative of this compound for the potential treatment of drug-resistant ovarian cancer and T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of 9-(N-arylmethylamino) congeners of this compound: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Increases the Sensitivity of Drug-Resistant Ovarian Cancer Cell Line SKOV3/DDP to Cisplatin by Regulating Cell Cycle and Activating Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound sensitizes chemoresistant ovarian cancer cells to cisplatin through inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of noscapine in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noscapine in preclinical settings. Our goal is to help you minimize off-target effects and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary anticancer effect stems from its interaction with tubulin. It binds to tubulin, altering its conformation and leading to a pause in the dynamic instability of microtubules. This disruption of microtubule function arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3] Unlike some other microtubule-targeting agents, this compound does not significantly alter the total polymer mass of microtubules, which may contribute to its lower toxicity profile in normal tissues.[1][4]
Q2: What are the known off-target effects of this compound?
While generally exhibiting low toxicity to normal cells, this compound has been shown to interact with several signaling pathways, which can be considered off-target effects.[1][5][6] These include:
-
Modulation of the NF-κB signaling pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[7]
-
Activation of the PI3K/mTOR pathway: In some cancer cell lines, this compound has been observed to activate the PI3K/mTOR signaling pathway.[1][8]
-
Induction of the JNK pathway: The c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis, can be activated by this compound.[1]
-
Anti-inflammatory and anti-angiogenic effects: this compound has demonstrated properties that reduce inflammation and inhibit the formation of new blood vessels (angiogenesis).[2][4]
Q3: How can I reduce the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable preclinical data. Here are three primary strategies:
-
Use of this compound Analogs: A wide range of this compound analogs have been synthesized with the aim of improving potency and target specificity.[1][9][10] Some analogs have shown significantly lower IC50 values compared to the parent compound, suggesting that a lower concentration can be used to achieve the desired on-target effect, thereby reducing the likelihood of off-target interactions.[9][11][12]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or other drug delivery systems can improve its pharmacokinetic profile and enable targeted delivery to tumor tissues.[4][13] This approach can reduce systemic exposure and minimize interactions with healthy cells.
-
Combination Therapies: Using this compound in combination with other chemotherapeutic agents may allow for lower doses of each drug to be used, potentially reducing the off-target effects of both.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity in normal cell lines or animal models. | Off-target effects at the concentration used. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider using a more potent this compound analog that can be effective at a lower concentration. 3. If using in vivo models, consider a targeted drug delivery system to concentrate this compound at the tumor site. |
| Inconsistent results between experiments. | Variability in this compound formulation or stability. Poor bioavailability. | 1. Ensure consistent preparation of this compound solutions. Protect from light and use fresh preparations. 2. For in vivo studies, consider nanoparticle formulations to improve solubility and bioavailability.[13] 3. Monitor pharmacokinetic parameters to ensure consistent drug exposure.[14][15] |
| Unexpected activation or inhibition of a signaling pathway. | Known off-target effect of this compound (e.g., on NF-κB or PI3K/mTOR). | 1. Review the literature for known interactions of this compound with the observed pathway.[1][7][8] 2. Use specific inhibitors or activators of the pathway in your experimental system to confirm that the observed effect is due to this compound's off-target activity. 3. Consider using a this compound analog with a more specific mechanism of action if available. |
| Low efficacy in a specific cancer model. | Intrinsic resistance of the cancer cells. Poor drug delivery to the tumor. | 1. Investigate the expression levels of tubulin and the status of apoptosis-related pathways in your cancer model. 2. Explore combination therapies with other anticancer agents that may have synergistic effects with this compound.[2] 3. Utilize imaging techniques to confirm the biodistribution of your this compound formulation and its accumulation in the tumor. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Cancer) | 73 | [11][12] |
| This compound-Tryptophan Conjugate | A549 (Lung Cancer) | 32 | [11][12] |
| 9-((perfluorophenyl)methylene)aminothis compound (9-PAN) | Breast Cancer | 20 ± 0.3 | [12] |
| N-propargylthis compound (NPN) | Breast Cancer | 1.35 ± 0.2 | [12] |
| 1,3-diynyl derivatives of this compound | Breast Cancer | 6.23 | [12] |
| 1,3-Benzodioxole-modified noscapinoids | MCF-7 (Breast Cancer) | 0.6 ± 0.17 | [12] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | ~30% | 75, 150, and 300 mg/kg | [1] |
| Half-life | 1.5 - 4 h (mean 2.5 h) | Not specified | [16] |
| Cmax (10 mg/kg IV) | 7.88 µg/mL (at 5 min) | 10 mg/kg IV | [14] |
| Total Body Clearance | 4.78 L/h | 10 mg/kg IV | [14] |
| Volume of Distribution | 5.05 L | 10 mg/kg IV | [14] |
Table 3: Preclinical Toxicity of this compound
| Test | Species | LD50 | Reference |
| Oral LD50 | Mouse | 853 mg/kg | [17] |
| Intraperitoneal LD50 | Mouse | 581 mg/kg | [17] |
| Subcutaneous LD50 | Mouse | 700 mg/kg | [17] |
Key Experimental Protocols
Protocol 1: Synthesis of a this compound Analog (Example: Amino Acid Conjugate)
This protocol is a generalized example based on published methods for synthesizing this compound-amino acid conjugates.[11][12]
-
Hydroxymethylation of this compound: React this compound with a suitable reagent (e.g., using the Blanc reaction) to introduce a hydroxymethylene group at the 9-position.
-
Amino Acid Protection: Protect the amino group of the desired amino acid (e.g., tryptophan) with a suitable protecting group like tert-butyloxycarbonyl (Boc).
-
Coupling Reaction: Couple the protected amino acid to the hydroxymethylated this compound using a coupling agent.
-
Deprotection: Remove the protecting group from the amino acid to yield the final this compound-amino acid conjugate.
-
Purification and Characterization: Purify the synthesized analog using techniques like column chromatography and characterize its structure using methods such as NMR and mass spectrometry.
Protocol 2: Fabrication of this compound-Loaded Nanoparticles
This protocol outlines a general method for preparing this compound-loaded polymeric nanoparticles.
-
Preparation of the Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant and emulsify using high-speed homogenization or sonication.
-
Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
-
Characterization: Characterize the nanoparticles for size, surface charge, morphology, drug loading efficiency, and in vitro release profile.
Protocol 3: In Vivo Xenograft Study for Efficacy and Toxicity
This protocol provides a general framework for assessing the in vivo efficacy and toxicity of a this compound formulation.
-
Animal Model: Use immunocompromised mice (e.g., nude mice) and subcutaneously implant human cancer cells to establish tumor xenografts.
-
Treatment Groups: Once tumors reach a palpable size, randomize the animals into different treatment groups (e.g., vehicle control, this compound, this compound analog, or nanoparticle formulation).
-
Drug Administration: Administer the treatment as per the study design (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume regularly using calipers. At the end of the study, excise the tumors and weigh them.
-
Toxicity Assessment: Monitor the body weight of the animals throughout the study. At the end of the study, collect blood for hematological and biochemical analysis, and harvest major organs for histopathological examination.[6]
-
Data Analysis: Analyze the tumor growth data and toxicity parameters to evaluate the efficacy and safety of the treatment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for minimizing this compound's off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural biodegradable and polymeric nanoparticles for the delivery of this compound for cancer treatment | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel effect of this compound on patients with massive ischemic stroke: A pseudo-randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new antiproliferative this compound analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new antiproliferative this compound analogue: chemical synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Semi-Mechanistic Population Pharmacokinetic Model of this compound in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Noscapine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of noscapine.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of orally administered this compound generally low?
A1: The oral bioavailability of this compound is limited by several factors. As a weak base, it has poor aqueous solubility, which can hinder its dissolution and absorption.[1][2] After administration, it undergoes extensive first-pass metabolism in the gut wall and liver, a process primarily mediated by cytochrome P450 (CYP450) enzymes (such as CYP3A4, CYP2C9, and others) and uridine diphosphate glucuronosyltransferases (UGTs).[3] This rapid biotransformation converts this compound into numerous metabolites, reducing the amount of active drug reaching systemic circulation.[3] The mean oral bioavailability in mice has been reported to be around 31.5%.[4]
Q2: My in vivo pharmacokinetic data shows a much lower Area Under the Curve (AUC) than expected. What are the likely causes?
A2: A lower-than-expected AUC for orally administered this compound is a common issue. The primary causes are:
-
Extensive First-Pass Metabolism: As mentioned, CYP450 enzymes in the liver and small intestine rapidly metabolize this compound, significantly reducing its systemic exposure.[1][3]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, an ATP-dependent transporter protein in the intestinal epithelium. This pump actively transports the drug back into the intestinal lumen, preventing its absorption into the bloodstream.[5][6]
-
Poor Dissolution: If the formulation does not adequately address this compound's poor solubility, the drug may not dissolve efficiently in the gastrointestinal fluids, leading to incomplete absorption.[1][2]
Q3: What formulation strategies can be employed to overcome the solubility issues of this compound?
A3: Several advanced formulation techniques can enhance this compound's solubility and dissolution rate:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., gelatin, albumin, solid lipid nanoparticles) or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and protect it from premature degradation.[2][7][8]
-
Hot-Melt Extrusion (HME): This technique involves embedding this compound in a polymeric matrix (e.g., Eudragit RLPO) with a pH modifier like citric acid. This creates a solid dispersion that can provide pH-independent, sustained release and improve bioavailability.[1]
-
Inclusion Complexes: Forming a complex with cyclodextrins, such as β-cyclodextrin, can significantly increase the aqueous solubility of this compound.[7][8]
Q4: How can the impact of first-pass metabolism be mitigated?
A4: Overcoming extensive first-pass metabolism is crucial for improving this compound's bioavailability. Key strategies include:
-
Co-administration with CYP450 Inhibitors: Certain dietary agents and compounds can inhibit the activity of CYP enzymes. For instance, single-dose studies have shown that co-administration of this compound with capsaicin or piperine can enhance its exposure (AUC) by approximately two-fold.[3]
-
Nanoencapsulation: Formulations like SEDDS and nanoparticles can protect this compound from enzymatic degradation in the gut and liver.[9][10] Mannosylated self-emulsifying solid dispersions have been shown to facilitate lymphatic uptake, which can bypass the portal circulation and reduce first-pass hepatic metabolism.[9][11]
Q5: Are there this compound analogues with inherently better bioavailability or potency?
A5: Yes, significant research has focused on developing this compound analogues with improved properties.
-
Water-Soluble Analogues: Third-generation analogues have been synthesized by introducing charged groups (e.g., sulfonates) to the this compound scaffold, which dramatically increases water solubility and has been shown to improve bioavailability by 1-2 fold in preclinical studies.[12]
-
More Potent Analogues: Derivatives such as 9-bromothis compound and various amino acid conjugates have demonstrated significantly higher antiproliferative activity (5 to 10-fold more active) compared to the parent compound.[8][13][14] Increased potency may allow for lower effective doses, potentially overcoming some bioavailability limitations.[15] Interestingly, some of these derivatives also act as potent inhibitors of the P-gp pump, offering a dual mechanism to overcome drug resistance and enhance bioavailability.[5]
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between experimental subjects.
| Possible Cause | Troubleshooting Steps |
| Saturable First-Pass Metabolism | This compound exhibits dose-dependent pharmacokinetics, where a 3-fold increase in dose can lead to a 9-fold increase in AUC, suggesting that its metabolic pathways can become saturated.[16] This saturation point can vary between individuals, leading to high inter-subject variability. Ensure that the dose used is consistent and consider conducting dose-ranging studies to characterize this effect. |
| Genetic Polymorphisms in CYP Enzymes | Variations in the genes encoding for CYP450 enzymes (e.g., CYP2C9, CYP3A4) can lead to differences in metabolic rates between subjects. While difficult to control in animal studies, this is a known factor contributing to variability. |
| Inconsistent Formulation Dosing | Ensure the formulation is homogenous and that the dosing procedure (e.g., oral gavage) is performed consistently to minimize variations in the administered dose. |
Problem 2: Formulation shows good in vitro dissolution but poor in vivo performance.
| Possible Cause | Troubleshooting Steps |
| P-gp Efflux | Even if the drug dissolves, it may be actively pumped out of the intestinal cells by P-gp. In vitro dissolution tests do not account for this biological barrier. Consider using in vitro cell-based permeability assays (e.g., Caco-2 cells) to assess the impact of P-gp efflux. Co-formulating with a known P-gp inhibitor may be necessary. |
| Gut Wall Metabolism | The dissolved drug is immediately exposed to metabolic enzymes in the intestinal wall before reaching the portal vein. This "gut-pass" metabolism can significantly reduce the amount of drug absorbed. |
| Self-Induction of Metabolism | Some studies suggest that upon repeated dosing, this compound may induce its own clearance, leading to lower exposure over time.[3] If your experiment involves multiple doses, this could explain diminishing performance. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for this compound and Enhanced Formulations
| Formulation | Subject | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound Solution | Mice | 300 mg/kg (oral) | 46.73 | 0.46 | 198.35 | ~31.5% | [4] |
| This compound in Corn Oil | Rats | 10 mg/kg (oral) | 0.945 | 0.585 | 3.812 | 19.42% | [9] |
| This compound + Capsaicin | Mice | N/A | Enhanced | Increased | ~2-fold increase vs. Nos alone | N/A | [3] |
| This compound + Piperine | Mice | N/A | Enhanced | Increased | ~2-fold increase vs. Nos alone | N/A | [3] |
| This compound HME Extrudate | Rats | 50 mg/kg (oral) | Sustained Release Profile | N/A | Significantly increased vs. solution | N/A | [1] |
| Mann-Nos-SESDs | Rats | 10 mg/kg (oral) | Delayed absorption | N/A | Higher than Nos in corn oil | N/A | [11] |
Table 2: Comparison of In Vitro Anticancer Activity (IC50) of this compound and an Amino Acid Conjugate Analogue
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | A549 (Lung Cancer) | 73 | [14] |
| This compound-Tryptophan Conjugate | A549 (Lung Cancer) | 32 | [14] |
Visualizations and Diagrams
Caption: Key barriers limiting the oral bioavailability of this compound.
Caption: Experimental workflow for developing and testing new this compound formulations.
Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux and its inhibition.
Key Experimental Protocols
Protocol 1: Preparation of Self-Emulsifying Solid Dispersions (SESDs) of this compound
This protocol is adapted from methodologies used in the formulation of lipid-based carriers.[9][11]
-
Preparation of the Self-Microemulsifying Drug Delivery (SMEDD) System:
-
Accurately weigh the components of the liquid SMEDD formulation. An example formulation consists of an oil phase (e.g., Labrafil M1944), a surfactant (e.g., Tween-80), and a co-surfactant (e.g., Labrasol).
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until a clear, homogenous solution is obtained, ensuring the drug is fully dissolved.
-
-
Preparation of the Polymer Solution:
-
Prepare an aqueous solution of a stabilizing polymer, such as Hydroxypropyl Methylcellulose (HPMC). For mannosylated particles, mannosamine can be incorporated into this solution.
-
-
Spray Drying:
-
The liquid SMEDD formulation is then slowly added to the HPMC solution under constant stirring to form a stable emulsion.
-
Atomize the resulting emulsion into a spray dryer. Typical parameters include an inlet temperature of 120-140°C, an outlet temperature of 70-90°C, and an appropriate feed rate to produce a fine, dry powder.
-
Collect the resulting solid microparticles (SESDs) from the cyclone separator.
-
-
Characterization:
-
Evaluate the SESDs for particle size, polydispersity index, zeta potential, and drug entrapment efficiency.
-
Perform in vitro release studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model (Rats)
This protocol is a generalized procedure based on common practices in preclinical pharmacokinetic studies.[1][3][4]
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (n=5 per group).
-
Fast the animals for 12 hours prior to the experiment but allow free access to water.
-
-
Formulation Administration:
-
Prepare the this compound formulation (e.g., this compound solution in water, HME extrudate suspension, or SESDs reconstituted in water) at the desired concentration.
-
Administer a single dose (e.g., 50 mg/kg) to each rat via oral gavage. For intravenous comparison to determine absolute bioavailability, a separate group would receive an IV bolus (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples (~200 µL) from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect blood into heparinized tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., at 12,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS or HPLC):
-
Sample Preparation: Extract this compound from the plasma using a protein precipitation method (e.g., with acetonitrile) or liquid-liquid extraction. An internal standard (IS) should be added before extraction.
-
Chromatography: Use a suitable HPLC or UPLC system with a C18 or C8 column. The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[3][4]
-
Detection: Quantify the concentration of this compound using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and bioavailability of this compound, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming P-Glycoprotein-Mediated Drug Resistance with this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of nanoscale based drug delivery systems in delivery and targeting tubulin binding agent, this compound in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Production of metabolites of the anti-cancer drug this compound using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel third-generation water-soluble this compound analogs as superior microtubule-interfering agents with enhanced antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Noscapine-Induced Cytotoxicity Assays
Welcome to the technical support center for noscapine-induced cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a structured format.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
Description: You observe high variability between replicate wells, plates, or experiments when treating cells with this compound.
| Potential Cause | Recommended Solution |
| This compound Precipitation | This compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Visually inspect for precipitates after dilution. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects in Plates | Evaporation in the outer wells of a 96-well plate can concentrate this compound and affect cell viability. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both this compound treatment and assay development. |
| Cell Line Instability | High-passage number cells can have altered sensitivity to drugs. Use cells within a consistent and low passage number range. |
Issue 2: High Background Signal in Control Wells
Description: Untreated or vehicle-treated control wells show unexpectedly low viability (in MTT assays) or high cytotoxicity (in LDH assays).
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | High concentrations of DMSO are cytotoxic. Keep the final DMSO concentration in the culture medium below 0.5% and ensure all wells, including controls, have the same final solvent concentration. |
| Serum LDH Activity | Fetal Bovine Serum (FBS) contains lactate dehydrogenase (LDH), which can lead to a high background in the LDH assay. Use heat-inactivated FBS or reduce the serum concentration in your assay medium. Always include a "medium-only" background control.[1] |
| Phenol Red Interference | Phenol red in culture medium can interfere with the absorbance readings of some colorimetric assays. If high background persists, consider using phenol red-free medium for the assay. |
| Contamination | Microbial contamination can affect cell viability and interfere with assay reagents. Regularly check cell cultures for contamination. |
Issue 3: Unexpected Results in MTT Assays
Description: You observe an increase in absorbance at higher this compound concentrations, suggesting increased viability, which contradicts expected cytotoxic effects.
| Potential Cause | Recommended Solution |
| This compound Interference with MTT Reduction | Some compounds can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal. To test for this, run a cell-free control with this compound and the MTT reagent. If the solution turns purple, this compound is directly reducing MTT. |
| Altered Cellular Metabolism | This compound can induce cellular stress responses that may temporarily increase metabolic activity and MTT reduction, masking cytotoxicity. Cross-validate results with a different assay that does not measure metabolic activity, such as the LDH assay or a direct cell counting method like Trypan Blue exclusion. |
| Incomplete Solubilization of Formazan | The purple formazan crystals must be fully dissolved for accurate absorbance readings. Ensure complete solubilization by gentle mixing or shaking and visually inspect the wells under a microscope before reading the plate.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound in cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it in your culture medium to the final working concentration. Ensure the final DMSO concentration in your experiments does not exceed 0.5% to avoid solvent-induced toxicity.
Q2: What are typical IC50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay duration. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| H460 | Non-small cell lung cancer | 72 hours | 34.7 ± 2.5 |
| A549 | Non-small cell lung cancer | 72 hours | 61.25 ± 5.6 |
| MCF-7 | Breast Cancer (ER+) | 66 hours | 29 |
| MDA-MB-231 | Breast Cancer (ER-) | 66 hours | 69 |
| HeLa | Cervical Cancer | Not specified | ~25 |
| 1A9PTX10 | Ovarian Cancer | Not specified | 22.7 |
This data is compiled from multiple sources for comparative purposes.[3][4]
Q3: How does this compound induce cell death?
A3: this compound induces apoptosis (programmed cell death) through multiple mechanisms. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase.[5][6] This arrest can trigger intrinsic and extrinsic apoptotic pathways. Key signaling pathways implicated include the PTEN/PI3K/mTOR and NF-κB pathways.[3]
Q4: Can I use a fluorescence-based assay to measure this compound-induced apoptosis?
A4: Yes, fluorescence-based assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are excellent methods for quantifying apoptosis induced by this compound. This method can distinguish between early apoptotic, late apoptotic, and necrotic cells. There are no widespread reports of this compound having intrinsic fluorescence that would interfere with common fluorophores like FITC and PI.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the medium in the wells with the this compound dilutions. Include vehicle-only (DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A generalized workflow for conducting this compound cytotoxicity experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis in human glioma cells by an apoptosis-inducing factor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noscapine and Cisplatin Combination Therapy Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing noscapine and cisplatin in combination therapy experiments. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and cisplatin?
A1: this compound, a microtubule-modulating agent, and cisplatin, a DNA-damaging agent, exhibit synergistic or additive anticancer effects in various cancer models, including non-small cell lung cancer and ovarian cancer.[1][2][3][4] This combination aims to enhance therapeutic efficacy and potentially overcome cisplatin resistance by targeting different cellular pathways.[3][4]
Q2: In which cancer cell lines has the combination of this compound and cisplatin shown efficacy?
A2: The combination has demonstrated synergistic effects in non-small cell lung cancer cell lines A549 and H460, as well as in cisplatin-resistant ovarian cancer cell line SKOV3/DDP.[1][5]
Q3: What are the key signaling pathways modulated by this combination therapy?
A3: The synergistic effect of this compound and cisplatin is associated with the modulation of apoptosis-related signaling pathways. This includes the upregulation of p53 and its downstream targets like p21, increased expression of pro-apoptotic proteins such as Bax and cleaved caspases (3, 8, and 9), and decreased expression of anti-apoptotic proteins like Bcl-2 and survivin.[1][2][3] Additionally, the combination has been shown to decrease the expression of pAkt, suggesting an inhibitory effect on the PI3K/Akt survival pathway.[1][2]
Q4: What are the typical effective concentrations for in vitro studies?
A4: Effective concentrations can vary between cell lines. For instance, in H460 and A549 lung cancer cells, synergistic effects were observed with this compound concentrations ranging from 10 µM to 50 µM in combination with cisplatin.[1] In cisplatin-resistant ovarian cancer cells, a this compound concentration of 2.5 µM was shown to enhance cisplatin's cytotoxicity at concentrations of 2, 4, and 8 µg/mL.[6] It is crucial to determine the optimal concentrations for your specific cell line through dose-response studies.
Q5: Are there any known in vivo side effects of this combination therapy?
A5: In murine xenograft models of lung cancer, the combination of this compound (300 mg/kg, oral) and cisplatin (2.5 mg/kg, i.v.) did not result in significant weight loss or other observable signs of toxicity in the mice.[1] this compound itself is generally considered to have low systemic toxicity.[7] However, researchers should always conduct thorough toxicity studies for their specific animal model and dosing regimen.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and cisplatin combination therapy.
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | 1.4 ± 0.1 | Synergistic | [1] |
| A549 | Non-Small Cell Lung Cancer | 61.25 ± 5.6 | 4.2 ± 0.2 | Synergistic | [1] |
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | - | - | Enhanced Cisplatin Sensitivity | [5] |
| MCF-7 | Breast Cancer | 30 | - | - | [8] |
| MDA-MB-231 | Breast Cancer | 20 | - | - | [8] |
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in H460 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Volume Reduction (%) | Reference |
| Control | Vehicle | - | [1][2] |
| Cisplatin (Cis) | 2.5 mg/kg i.v. bolus, q4d x 3 | 38.2 ± 6.8 | [1][2] |
| This compound (Nos) | 300 mg/kg daily, oral gavage | 35.4 ± 6.9 | [1][2] |
| Nos + Cis | Nos (300 mg/kg daily, oral) + Cis (2.5 mg/kg i.v., q4d x 3) | 78.1 ± 7.5 | [1][2] |
Table 3: Apoptosis Induction in NSCLC Cells (72h Treatment)
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Reference |
| H460 | Control | - | [1] |
| Cisplatin | 25 ± 4 | [1] | |
| This compound | 21 ± 3 | [1] | |
| Nos + Cis | 67 ± 5 | [1] | |
| A549 | Control | - | [1] |
| Cisplatin | 22 ± 6 | [1] | |
| This compound | 19 ± 5 | [1] | |
| Nos + Cis | 62 ± 6 | [1] |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent readings between replicates | - Uneven cell seeding. - Pipetting errors during reagent addition. - "Edge effect" in 96-well plates. | - Ensure a homogenous single-cell suspension before seeding. - Use a multichannel pipette for adding reagents. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High background | - Contamination of media or reagents. - this compound or cisplatin interfering with the assay. | - Use fresh, sterile reagents. - Run a control with media, MTT reagent, and the drugs without cells to check for chemical interference. |
| Low signal or unexpected increase in viability at high concentrations | - Incorrect incubation time. - Drug precipitation at high concentrations. - Cellular metabolic changes not reflecting viability. | - Optimize incubation time with the drugs and with the MTT reagent. - Visually inspect wells for any signs of drug precipitation. - Consider a complementary viability assay (e.g., trypan blue exclusion). |
Apoptosis Assays (e.g., TUNEL Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High background staining | - Excessive enzyme (TdT) concentration. - Over-fixation or over-permeabilization. - DNA damage from harsh cell treatment. | - Titrate the TdT enzyme concentration. - Optimize fixation and permeabilization times and reagent concentrations. - Handle cells gently during harvesting and processing. |
| No or weak signal in positive control | - Inactive TdT enzyme. - Insufficient DNA fragmentation in the positive control. | - Use a fresh batch of enzyme. - Ensure the positive control (e.g., DNase I treatment) is effective. |
| False negatives in treated samples | - Apoptosis is occurring at a different time point. - Insufficient permeabilization. | - Perform a time-course experiment to identify the peak of apoptosis. - Optimize the permeabilization step to ensure the enzyme can access the nucleus. |
Western Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no signal for target protein (e.g., cleaved caspase-3, p-p53, p-Akt) | - Low protein expression. - Inefficient protein transfer. - Primary antibody not working. - Protein degradation. | - Load more protein onto the gel. - Optimize transfer time and voltage. Use a PVDF membrane for better protein retention. - Use a positive control to validate the antibody. - Add protease and phosphatase inhibitors to the lysis buffer. |
| High background | - Insufficient blocking. - Primary or secondary antibody concentration too high. - Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). - Titrate antibody concentrations. - Increase the number and duration of wash steps. |
| Non-specific bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific antibody. - Ensure fresh lysis buffer with inhibitors is used. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin, both individually and in combination, in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis (TUNEL) Assay for Adherent Cells
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound, cisplatin, or the combination for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Wash the cells with deionized water. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from the DAPI stain.
Western Blotting for p53 and Akt Activation
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 10% or 12% gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p53, p53, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound and Cisplatin combination therapy.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for Western Blotting experiments.
References
- 1. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anticancer-activity-of-noscapine-an-opioid-alkaloid-in-combination-with-cisplatin-in-human-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. Synergistic Anticancer Effect of Paclitaxel and this compound on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Increases the Sensitivity of Drug-Resistant Ovarian Cancer Cell Line SKOV3/DDP to Cisplatin by Regulating Cell Cycle and Activating Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Apoptosis in Breast and Other Cancers [mdpi.com]
- 7. This compound inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
strategies to reduce the effective dose of noscapine in cancer therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies aimed at reducing the effective dose of noscapine in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the effective dose of this compound?
The main strategies focus on enhancing the efficacy and targeted delivery of this compound, thereby achieving therapeutic effects at lower concentrations. These include:
-
Combination Therapy: Utilizing this compound with other chemotherapeutic agents to achieve synergistic or additive anticancer effects.[1][2][3]
-
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles to improve its solubility, stability, and targeted delivery to tumor tissues.[4][5][6][7]
-
Structural Modification: Synthesizing this compound derivatives with enhanced potency and better pharmacological properties.[8][9][10][11]
Q2: How does combination therapy improve the efficacy of this compound?
Combination therapy can enhance the anticancer effects of this compound through synergistic interactions with other drugs. For instance, when combined with cisplatin or doxorubicin, this compound has been shown to significantly increase apoptosis in cancer cells and reduce tumor volume in preclinical models at concentrations lower than those required for each drug alone.[1][2][3][12] This is often achieved by targeting multiple signaling pathways involved in cell survival and proliferation.[1][2][3]
Q3: What are the advantages of using nanoparticle delivery systems for this compound?
This compound has poor aqueous solubility and a short biological half-life, which necessitates high doses.[13][14] Nanoparticle formulations can address these limitations by:
-
Facilitating targeted delivery to cancer cells, potentially reducing systemic toxicity.[5]
-
Enhancing cellular uptake.
Q4: Can modifying the structure of this compound lead to a lower effective dose?
Yes, synthesizing derivatives of this compound has proven to be a highly effective strategy. By modifying specific sites on the this compound molecule, researchers have developed analogs with significantly lower IC50 values, indicating much higher potency than the parent compound.[8][9][10][11][16] For example, amino acid conjugates of this compound have shown substantially improved anticancer activity.[8][9][10][11]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound in aqueous media | This compound is a hydrophobic molecule with low water solubility. | - Dissolve this compound in a small amount of an organic solvent like DMSO before preparing the final dilution in culture medium.[4] - Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5%). - Consider using this compound hydrochloride, which has better aqueous solubility. - For nanoparticle formulations, ensure they are properly suspended and dispersed in the medium. |
| Inconsistent IC50 values | - Cell line variability and passage number. - Inaccurate drug concentration. - Variation in cell seeding density. - Issues with the viability assay (e.g., MTT, XTT). | - Use a consistent passage number for your cell line. - Prepare fresh drug dilutions for each experiment. - Ensure uniform cell seeding across all wells. - Optimize the incubation time for the viability assay and ensure linearity of the assay in your experimental range. |
| Low efficacy of this compound-nanoparticle formulations | - Inefficient drug loading or encapsulation. - Nanoparticle instability in culture medium. - Poor cellular uptake of nanoparticles. | - Characterize the drug loading and encapsulation efficiency of your nanoparticles. - Assess the stability of your nanoparticles in the culture medium over the experimental duration (e.g., using Dynamic Light Scattering). - Evaluate cellular uptake of fluorescently labeled nanoparticles using microscopy or flow cytometry. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low bioavailability after oral administration | This compound has a short biological half-life and is subject to extensive first-pass metabolism.[13] | - Consider using a nanoparticle formulation designed for oral delivery to protect the drug and enhance absorption. - For preclinical models, administration via oral gavage may provide more consistent dosing than in drinking water.[3] |
| High dose required for tumor regression | Inherent modest potency of this compound. | - Explore combination therapy with another anticancer agent to potentially achieve a synergistic effect and use a lower dose of this compound.[1][2] - Consider using a more potent this compound derivative if available.[8][9][10][11] |
| Toxicity or adverse effects in animal models | Although generally well-tolerated, high doses may lead to side effects.[3][13] | - If using combination therapy, perform dose-escalation studies to determine the maximum tolerated dose of the combination. - Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). - If using a nanoparticle formulation, evaluate the toxicity of the empty nanoparticles (vehicle control). |
Data Presentation
Table 1: Efficacy of this compound Combination Therapy
| Cancer Type | Combination | Cell Line | Metric | This compound Alone | Other Drug Alone | Combination | Reference |
| Non-Small Cell Lung Cancer | This compound + Cisplatin | H460 | IC50 | 34.7 µM | - | Synergistic (CI < 0.6) | [1] |
| Non-Small Cell Lung Cancer | This compound + Cisplatin | H460 Xenograft | Tumor Volume Reduction | 35.4% | 38.2% | 78.1% | [1][17] |
| Non-Small Cell Lung Cancer | This compound + Cisplatin | H460 | Apoptosis | 21% | 25% | 67% | [1] |
| Triple Negative Breast Cancer | This compound + Doxorubicin | MDA-MB-231 | IC50 | 36.16 µM | - | Synergistic (CI < 0.59) | [2][3] |
| Triple Negative Breast Cancer | This compound + Doxorubicin | MDA-MB-231 Xenograft | Tumor Volume Reduction | 39.4% | 34.2% | 82.9% | [2] |
| Triple Negative Breast Cancer | This compound + Doxorubicin | MDA-MB-231 | Apoptosis | 20% | 32% | 65% | [12] |
CI = Combination Index. A CI value < 1 indicates synergism.
Table 2: Potency of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Parent this compound IC50 (µM) | Reference |
| This compound-phenylalanine | 4T1 (Mammary Carcinoma) | 11.2 | 215.5 | [10][11] |
| This compound-tryptophan | 4T1 (Mammary Carcinoma) | 16.3 | 215.5 | [10][11] |
| Cotarnine-tryptophan | 4T1 (Mammary Carcinoma) | 54.5 | 575.3 (Cotarnine) | [10][11] |
| This compound-tryptophan | A549 (Lung Cancer) | 32 | 73 | [8][9] |
| 9-Cl-noscapine | Breast Cancer Cell Lines | 2 - 10 | 15- to 20-fold higher | [16] |
Table 3: Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | Size (nm) | Drug Entrapment Efficiency (%) | Key Finding | Reference |
| Collagen-based Silver | 211.3 | Not specified | Increased solubility and sustained release | [4][6] |
| Magnetic Polymeric | 252 | Not specified | Potential for site-directed delivery | [5][7] |
| PEG-grafted Gelatin | 127 | ~65 | Long-circulating properties | [18] |
| Polycaprolactone | 282 | ~65 | Biphasic release pattern | [15] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Amino Acid Conjugates (at 9-position)
This protocol is adapted from a method for synthesizing this compound-tryptophan conjugates.[8][9]
-
Synthesis of 9-hydroxymethyl this compound:
-
To a solution of this compound hydrochloride in concentrated HCl, add excess paraformaldehyde.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Pour the mixture into crushed ice and basify to pH 9 with a saturated sodium carbonate solution to precipitate the product.
-
Filter, wash with water, and dry to obtain 9-hydroxymethyl this compound.
-
-
Coupling with Amino Acid:
-
To a solution of 9-hydroxymethyl this compound in DMF, add EDC·HCl, HOBt, and DIPEA.
-
Add the desired N-Boc-protected amino acid (e.g., Boc-Trp-OH).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with an organic solvent, wash, and purify by column chromatography.
-
-
Deprotection:
-
Treat the purified product with HCl in isopropanol to remove the Boc protecting group.
-
Purify the final amino acid conjugate.
-
Protocol 2: Preparation of this compound-Loaded Collagen-Based Silver Nanoparticles
This protocol is based on a one-pot synthesis method.[4]
-
Dissolve 0.1 M collagen in 0.1 M acetic acid with constant stirring for 30 minutes at room temperature.
-
Add 0.08 M of this compound (dissolved in DMSO) dropwise to the collagen solution while stirring.
-
After 30 minutes, add 0.1 M of silver nitrate solution dropwise and continue stirring for another 30 minutes.
-
Freshly prepare a 0.2 M solution of sodium borohydride (NaBH4) in ice-cold water.
-
Carefully add the NaBH4 solution dropwise (one drop per second) to the reaction mixture.
-
Stir for an additional 10 minutes. The formation of nanoparticles is indicated by a color change to yellow-brown.
-
Characterize the nanoparticles for size, zeta potential, and drug loading.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, its derivatives, or nanoparticle formulations for the desired time period (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.
-
After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Signaling pathway for this compound combination therapy.
Experimental Workflows
Caption: Workflow for nanoparticle formulation and evaluation.
Logical Relationships
Caption: Logical relationship of dose-reduction strategies.
References
- 1. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound in combination with Doxorubicin in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of this compound in Combination with Doxorubicin in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 4. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of this compound loaded magnetic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and Characterization of this compound-loaded Polycaprolactone Nanoparticles [wisdomlib.org]
- 16. This compound and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-circulating poly(ethylene glycol)-grafted gelatin nanoparticles customized for intracellular delivery of this compound: preparation, in-vitro characterization, structure elucidation, pharmacokinetics, and cytotoxicity analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Noscapine and Paclitaxel: Effects on Microtubule Stability
For researchers and professionals in drug development, understanding the nuanced mechanisms of microtubule-targeting agents is critical for advancing cancer therapy. This guide provides an objective comparison of noscapine and paclitaxel, two prominent drugs that interfere with microtubule dynamics, but through distinct mechanisms. We will delve into their effects on microtubule stability, supported by experimental data and detailed methodologies.
Introduction to the Agents
Paclitaxel , commercially known as Taxol, is a potent anti-cancer drug first isolated from the Pacific yew tree, Taxus brevifolia.[1] It is a cornerstone of chemotherapy regimens for various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism involves the profound stabilization of microtubules.[1][3]
This compound , a naturally occurring alkaloid derived from the opium poppy, has been used for decades as a cough suppressant.[4] More recently, it has been identified as a potential anti-cancer agent with a favorable safety profile.[4][5] Unlike paclitaxel, this compound modulates microtubule dynamics in a more subtle manner and exhibits lower toxicity to normal cells.[4][5]
Mechanism of Action: A Tale of Two Microtubule Inhibitors
While both drugs target tubulin, the fundamental protein subunit of microtubules, their effects on microtubule stability are markedly different.
Paclitaxel: The Stabilizer
Paclitaxel is classified as a microtubule-stabilizing agent.[3][6] It binds directly to the β-tubulin subunit of the tubulin heterodimer, specifically within the microtubule lumen.[3][6][7] This binding event promotes the assembly of tubulin into microtubules and powerfully inhibits their depolymerization.[3][8] The result is the formation of hyper-stable, non-functional microtubules that disrupt the delicate dynamic instability required for normal cellular processes.[6][9] This disruption leads to several key cellular consequences:
-
Formation of Abnormal Structures: Paclitaxel induces the formation of abnormal microtubule arrays or "bundles" throughout the cell cycle.[6][10]
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for chromosome segregation during cell division. This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][2][11]
-
Induction of Apoptosis: The sustained mitotic arrest ultimately activates downstream signaling pathways, leading to programmed cell death, or apoptosis.[1][11] Pathways involving c-Jun N-terminal kinase (JNK) and various caspases have been implicated in paclitaxel-induced apoptosis.[11][12][13]
This compound: The Modulator
This compound interacts with microtubules in a less drastic way than paclitaxel.[4] It binds to tubulin, altering its conformation and affecting microtubule assembly.[14] However, unlike paclitaxel, it does not significantly change the overall microtubule polymer mass.[5][15] Instead, its primary effect is to dampen the dynamic instability of microtubules by increasing the amount of time they spend in a "paused" state, neither growing nor shortening.[5][16] This subtle modulation has the following effects:
-
Mitotic Arrest: By attenuating microtubule dynamics, this compound disrupts the formation of the mitotic spindle, causing cells to arrest in mitosis.[4][14] This arrest also typically occurs at the G2/M phase of the cell cycle.[17][18]
-
Induction of Apoptosis: Similar to paclitaxel, the mitotic arrest induced by this compound triggers apoptotic pathways.[4][17] This involves the release of cytochrome c from mitochondria and the activation of caspases.[4][17]
Comparative Data Summary
The following table summarizes the key differences in the mechanisms and effects of this compound and paclitaxel on microtubule stability.
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Modulates microtubule dynamics; increases time in a "paused" state.[5][16] | Promotes microtubule polymerization and inhibits depolymerization.[3][6] |
| Effect on Polymer Mass | Does not significantly alter the total tubulin polymer mass.[5][15] | Increases microtubule polymer mass, leading to hyper-stabilization.[19] |
| Tubulin Binding Site | Binds to the tubulin heterodimer, potentially near the colchicine site.[20][21][22] | Binds to the β-tubulin subunit inside the microtubule lumen.[3][6][23] |
| Effect on Microtubule Structure | Dampens dynamics without major structural deformation in tissue culture cells.[15] | Induces the formation of extensive, stable microtubule bundles.[6][10] |
| Cell Cycle Arrest | Arrests cells in the G2/M phase of the cell cycle.[15][17][18] | Arrests cells in the G2/M phase of the cell cycle.[1][2][24] |
| Apoptosis Induction | Induces apoptosis through intrinsic and extrinsic pathways, including cytochrome c release.[4][17] | Induces apoptosis via multiple pathways, including the JNK/SAPK pathway and caspase activation.[11][12][13] |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the effects of microtubule-targeting agents.
Tubulin Polymerization Assay
This assay measures the extent of tubulin assembly into microtubules in vitro.
-
Objective: To quantify the effect of a compound on the rate and extent of microtubule polymerization.
-
Methodology:
-
Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
A reaction buffer containing GTP and other essential components is prepared.
-
The test compound (e.g., this compound, paclitaxel, or a vehicle control) is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C, which allows for polymerization.
-
The increase in microtubule mass is monitored over time by measuring the change in light scattering (turbidity) at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule assembly. Paclitaxel would show a significant increase in turbidity, while this compound would show a much more modest effect.[25][26]
-
Immunofluorescence Microscopy
This technique allows for the visualization of the microtubule network within cells.
-
Objective: To qualitatively assess changes in microtubule organization, density, and structure (e.g., bundling).
-
Methodology:
-
Cells are cultured on coverslips and treated with the desired concentrations of the drug for a specified time.
-
The cells are fixed with a solution (e.g., cold methanol or paraformaldehyde) to preserve cellular structures.
-
The cells are permeabilized with a detergent to allow antibodies to enter.
-
A primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin) is added and incubated.
-
After washing, a secondary antibody conjugated to a fluorescent dye, which binds to the primary antibody, is added.
-
The cell nuclei are often counterstained with a DNA-binding dye like DAPI.
-
The coverslips are mounted on slides and visualized using a fluorescence microscope. Cells treated with paclitaxel would exhibit thick bundles of microtubules.[10][27]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Objective: To determine the percentage of cells arrested at a specific phase of the cell cycle (e.g., G2/M).
-
Methodology:
-
Cells are treated with the drug for various time points.
-
Both adherent and floating cells are collected and washed.
-
The cells are fixed in cold 70% ethanol to permeabilize the membranes.[1]
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
The resulting data is analyzed to generate a histogram showing the distribution of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. An accumulation of cells in the 4N peak indicates G2/M arrest.[24]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental processes and signaling pathways involved.
References
- 1. benchchem.com [benchchem.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. droracle.ai [droracle.ai]
- 7. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 9-Ethynyl this compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell cycle arrest and apoptogenic properties of opium alkaloids this compound and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Determination of this compound's localization and interaction with the tubulin-α/β heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Basis of this compound Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 24. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Efficacy of Noscapine and Cisplatin in Non-Small Cell Lung Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Noscapine, Cisplatin, and their combination in non-small cell lung cancer (NSCLC) models. The data presented is supported by experimental findings from preclinical studies.
The combination of this compound, a non-toxic opioid alkaloid, with the conventional chemotherapeutic agent Cisplatin has demonstrated significant synergistic effects in inhibiting tumor growth in NSCLC models. This synergy allows for enhanced therapeutic efficacy compared to either drug administered alone.[1][2][3]
In Vitro Efficacy: Enhanced Cytotoxicity in NSCLC Cell Lines
The combination of this compound and Cisplatin exhibits a strong synergistic effect in reducing the viability of human NSCLC cell lines, A549 and H460. The combination index (CI) values, a measure of drug interaction, were consistently below 0.6, indicating a synergistic to a strong synergistic relationship.[1][2][3]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| H460 | This compound | 34.7 ± 2.5 | - |
| A549 & H460 | This compound + Cisplatin | Not specified | 0.31 ± 0.5 to 0.57 ± 0.4 |
Table 1: In Vitro Cytotoxicity of this compound and its Combination with Cisplatin. Data sourced from Chougule et al., Lung Cancer, 2011.[1]
In Vivo Tumor Growth Inhibition: A Murine Xenograft Model
In a murine xenograft model using H460 cells, the combination of this compound and Cisplatin resulted in a markedly greater reduction in tumor volume compared to the individual treatments. This highlights the potentiation of Cisplatin's antitumor activity by this compound in a living system.[1][2][3]
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Control | - | 0 |
| This compound (Nos) | 300 mg/kg (oral) | 35.4 ± 6.9 |
| Cisplatin (Cis) | 2.5 mg/kg (i.v.) | 38.2 ± 6.8 |
| This compound + Cisplatin | Nos (300 mg/kg) + Cis (2.5 mg/kg) | 78.1 ± 7.5 |
Table 2: In Vivo Antitumor Activity in H460 Xenograft Model. Data sourced from Chougule et al., Lung Cancer, 2011.[1][2]
Induction of Apoptosis: The Primary Mechanism of Synergy
The synergistic effect of the this compound and Cisplatin combination is largely attributed to an enhanced induction of apoptosis, or programmed cell death, in cancer cells.[1][3] The combination treatment led to a significantly higher percentage of apoptotic cells compared to single-agent therapies.[1]
| Treatment Group | Apoptotic Cells (%) |
| Control | Not specified |
| This compound | 32 ± 5 |
| Cisplatin | 30 ± 6 |
| This compound + Cisplatin | 61 ± 8 |
Table 3: Apoptosis Induction in H460 Xenograft Tumors (TUNEL Assay). Data sourced from Chougule et al., Lung Cancer, 2011.[1]
Signaling Pathways and Molecular Mechanisms
The combination of this compound and Cisplatin modulates multiple signaling pathways to induce apoptosis and inhibit tumor growth. The synergistic effect is achieved through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic and survival proteins.[1][2][3]
Key Protein Expression Changes:
-
Upregulated: p53, p21, Bax, Cleaved PARP, Caspase 3, Cleaved Caspase 3, Caspase 8, Cleaved Caspase 8, Caspase 9, Cleaved Caspase 9.[1][2]
Caption: Signaling pathway of this compound and Cisplatin synergy.
Experimental Protocols
The following methodologies were employed in the key studies evaluating the synergistic effects of this compound and Cisplatin.
Cell Culture and Viability Assay
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 were used.[3]
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell viability was determined using the crystal violet dye assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound, Cisplatin, or their combination for 72 hours. Post-treatment, cells were stained with crystal violet, and the absorbance was measured to determine the percentage of viable cells.[3]
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice were used for the in vivo experiments.[1][3]
-
Tumor Implantation: H460 cells were subcutaneously injected into the flanks of the mice.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone (300 mg/kg, oral gavage), Cisplatin alone (2.5 mg/kg, intravenous injection), and the combination of this compound and Cisplatin.[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.[3]
Apoptosis Detection
-
TUNEL Assay: Apoptosis in tumor tissues was detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which identifies DNA fragmentation, a hallmark of apoptosis.[1][3]
Western Blot Analysis
-
Protein Extraction: Protein lysates were prepared from treated cells or tumor tissues.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against key proteins involved in apoptosis and cell survival signaling pathways, followed by incubation with secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[3]
Caption: Experimental workflow for evaluating synergy.
References
- 1. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anticancer-activity-of-noscapine-an-opioid-alkaloid-in-combination-with-cisplatin-in-human-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
Amino-Noscapine Demonstrates Superior Efficacy Over Parent Compound in Preclinical Cancer Models
For Immediate Release
Recent comparative studies have illuminated the enhanced therapeutic potential of amino-noscapine derivatives over the parent compound, noscapine, a naturally occurring opium alkaloid. Preclinical data robustly indicates that modifications at the C-9 position of the this compound molecule, particularly the introduction of amino groups or amino acid conjugates, lead to significantly improved anticancer activity. These findings offer a promising new avenue for the development of potent microtubule-targeting agents with potentially higher clinical efficacy.
This compound and its derivatives, collectively known as noscapinoids, exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis, or programmed cell death. While this compound itself has shown promise, its relatively high effective dose has driven the exploration of more potent analogues.
In Vitro Cytotoxicity: A Clear Advantage for Amino-Noscapine Derivatives
A substantial body of evidence from in vitro studies demonstrates the superior cytotoxicity of amino-noscapine derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is consistently lower for these derivatives compared to this compound.
For instance, in a comparative evaluation against triple-negative (MDA-MB-231) and triple-positive (MCF-7) breast cancer cell lines, 9-amino-noscapine showed significantly greater potency than its parent compound.[1] Similarly, conjugating amino acids to the this compound scaffold has yielded derivatives with markedly enhanced activity. This compound-tryptophan and this compound-phenylalanine conjugates, for example, have demonstrated IC50 values that are several-fold lower than that of this compound in 4T1 mammary carcinoma cells.[2][3][4]
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound | MDA-MB-231 | 58.2 | - | [1] |
| 9-Nitro-noscapine | MDA-MB-231 | 18.2 | ~3.2x | [1] |
| 9-Amino-noscapine | MDA-MB-231 | 12.8 | ~4.5x | [1] |
| This compound | MCF-7 | 48.9 | - | [1] |
| 9-Nitro-noscapine | MCF-7 | 14.5 | ~3.4x | [1] |
| 9-Amino-noscapine | MCF-7 | 10.6 | ~4.6x | [1] |
| This compound | 4T1 | 215.5 | - | [2][3] |
| This compound-phenylalanine | 4T1 | 11.2 | ~19.2x | [2][3] |
| This compound-tryptophan | 4T1 | 16.3 | ~13.2x | [2][3] |
| This compound | A549 (Lung) | 73 | - | [5] |
| This compound-tryptophan | A549 (Lung) | 32 | ~2.3x | [5] |
Enhanced Apoptosis Induction
Further supporting their enhanced efficacy, amino-noscapine derivatives have been shown to be more potent inducers of apoptosis. Flow cytometry analysis using Annexin V and propidium iodide staining revealed that this compound-tryptophan and this compound-phenylalanine induced a significantly higher percentage of apoptotic cells in the 4T1 breast cancer line compared to this compound at the same concentration.[2][3][4] This suggests that the chemical modifications not only improve the compounds' ability to inhibit cell proliferation but also enhance their capacity to trigger cancer cell death.
In Vivo Tumor Growth Inhibition
The superior preclinical performance of amino-noscapine derivatives extends to in vivo models. In a murine xenograft model of 4T1 mammary carcinoma, the this compound-tryptophan conjugate demonstrated significantly more effective tumor growth inhibition compared to the parent this compound compound.[2][3][4] This crucial in vivo data corroborates the in vitro findings and underscores the potential of these derivatives as viable clinical candidates.
Mechanism of Action: A Shared Pathway with Enhanced Effect
Both this compound and its amino-derivatives share a common mechanism of action, initiating a cascade of events that culminate in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Binding Landscape: A Comparative Guide to Molecular Docking of Noscapine Analogues with Tubulin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of molecular docking studies investigating the interaction of noscapine analogues with their primary cellular target, tubulin. By presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this guide aims to facilitate the rational design of more potent and selective anti-cancer agents.
This compound, a phthalideisoquinoline alkaloid derived from the opium poppy, has garnered significant attention for its potential as a microtubule-targeting anti-cancer agent with a favorable safety profile.[1][2] Unlike classic microtubule inhibitors such as taxanes and vinca alkaloids, this compound modulates microtubule dynamics with less severe side effects.[3][4] This has spurred extensive research into the development of this compound analogues with enhanced tubulin binding affinity and anti-proliferative activity. Molecular docking has emerged as a crucial in silico tool to predict the binding modes and affinities of these analogues, thereby guiding synthetic efforts.[5][6]
Comparative Analysis of Binding Affinities and Biological Activities
The following tables summarize the quantitative data from various studies, offering a comparative overview of the binding energies, docking scores, and in vitro biological activities of several this compound analogues.
| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | IC50 (µM) | Cell Line | Reference |
| This compound | -2.746 ± 0.539 | -4.845 | 45.8 - 59.3 | MCF-7, MDA-MB-231 | [1] |
| -10.20 kJ/mol | 46.8 | U87 | [7] | ||
| -34.47 to -40.27 (MM/PBSA, MM/GBSA) | [8] | ||||
| 73 | A549 | [9] | |||
| 9-(N-arylmethylamino) derivatives | |||||
| 13a | -4.728 | -6.467 | 37.2 (MCF-7), 47.3 (MDA-MB-231) | MCF-7, MDA-MB-231 | [1] |
| 13b | -4.765 | -7.077 | 30.9 (MCF-7), 33.7 (MDA-MB-231) | MCF-7, MDA-MB-231 | [1] |
| 13c | -5.298 | -7.468 | 19.4 (MCF-7), 24.1 (MDA-MB-231) | MCF-7, MDA-MB-231 | [1] |
| 9-hydroxy methyl analogue | -10.73 kJ/mol | 4.6 | U87 | [7] | |
| 9-carbaldehyde oxime analogue | -10.83 kJ/mol | 8.2 | U87 | [7] | |
| Designed Analogues | |||||
| D3 | -11.2 | Pancreatic tumor cells (predicted) | [5] | ||
| D4 | -10.2 | Pancreatic tumor cells (predicted) | [5] | ||
| D6 | -10.6 | Pancreatic tumor cells (predicted) | [5] | ||
| This compound-tryptophan conjugate | -41.47 kJ/mol | 32 | A549 | [9] | |
| 9-arylimino noscapinoids | |||||
| 4 | -37.24 to -45.41 (MM/PBSA, MM/GBSA) | 3.6 - 32.6 | MCF-7, MDA-MB-231 | [8] | |
| 5 | -39.73 to -47.74 (MM/PBSA, MM/GBSA) | 3.6 - 32.6 | MCF-7, MDA-MB-231 | [8] | |
| 6 | -43.62 to -49.72 (MM/PBSA, MM/GBSA) | 3.6 - 32.6 | MCF-7, MDA-MB-231 | [8] | |
| Br-noscapine | -9.670 | 3.025 (ΔΔGbind-cald) | [6] |
Experimental Protocols: A Closer Look at the Methodologies
The reliability of molecular docking studies hinges on the robustness of the experimental protocols. Below is a summary of the methodologies employed in the cited research.
Protein and Ligand Preparation:
-
Protein Structure: The crystal structure of the tubulin heterodimer is typically retrieved from the Protein Data Bank (PDB). A common PDB ID used is 6Y6D.[1] The protein structure is then prepared by removing water molecules and other heteroatoms, adding hydrogen atoms, and assigning appropriate charges.[10] The Prime software (Schrödinger) is often used for repairing missing side chains and optimizing the hydrogen-bonding network.[1]
-
Ligand Structure: The 3D structures of this compound and its analogues are generated and optimized using software like ChemDraw or Discovery Studio. Energy minimization is performed using force fields such as MMFF94x.[10]
Molecular Docking Simulation:
-
Software: A variety of software packages are utilized for molecular docking, including AutoDock, Glide (Schrödinger), GOLD, and Molecular Operating Environment (MOE).[6][7][11][12]
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a frequently used method for exploring the conformational space of the ligand within the binding site.[13]
-
Binding Site Definition: The binding site of this compound on tubulin is located at the interface of the α- and β-tubulin subunits, near the colchicine binding site.[3][6] A grid box is defined around this site to guide the docking process.[13]
-
Scoring Functions: Docking programs employ scoring functions to estimate the binding affinity. These can include GlideScore, Emodel, and empirical binding free energy calculations like MM/PBSA and MM/GBSA.[6][8]
In Vitro Validation:
-
Cell Lines: A variety of cancer cell lines are used to evaluate the anti-proliferative activity of the synthesized analogues, including breast cancer lines (MCF-7, MDA-MB-231), glioblastoma (U87), and lung cancer (A549).[1][7][9]
-
Cytotoxicity Assays: The MTT assay is a standard colorimetric assay used to determine the IC50 values of the compounds.[9]
-
Tubulin Polymerization Assays: Fluorescence quenching assays are employed to confirm the direct binding of the analogues to tubulin.[1]
-
Cell Cycle Analysis: Flow cytometry (FACS) is used to determine the effect of the compounds on the cell cycle, with this compound and its analogues typically causing a G2/M phase arrest.[1]
Visualizing the Molecular Interactions and Workflow
To better understand the processes involved in these studies, the following diagrams illustrate the general workflow of a molecular docking study and the signaling pathway affected by this compound analogues.
References
- 1. Development of 9-(N-arylmethylamino) congeners of this compound: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In silico analysis of this compound compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling and competition binding study of Br-noscapine and colchicine provides insight into noscapinoid-tubulin binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Noscapine's Dichotomy: A Comparative Analysis of its Efficacy in Drug-Resistant Versus Sensitive Cancer Cells
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. New research and analysis are shedding light on the potential of noscapine, a non-addictive opium alkaloid, to not only exert cytotoxic effects on cancer cells but also to resensitize resistant cells to conventional chemotherapies. This guide provides a comprehensive comparative analysis of this compound's effects on drug-resistant versus drug-sensitive cancer cells, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, traditionally used as a cough suppressant, has demonstrated a favorable safety profile and the ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Its distinct mechanism of action, which does not directly compete with taxanes for tubulin binding, makes it a promising candidate for overcoming resistance to this class of drugs.[3]
Comparative Efficacy of this compound: A Quantitative Overview
The following tables summarize the key quantitative data from various studies, highlighting the differential effects of this compound on drug-sensitive and drug-resistant cancer cell lines.
| Cell Line | Resistance Profile | Treatment | IC50 (µM) | Reference |
| Ovarian Carcinoma | ||||
| 1A9 | Paclitaxel-Sensitive | This compound | ~15-25 | [4] |
| 1A9PTX10 | Paclitaxel-Resistant | This compound | ~15-25 | [4] |
| 1A9PTX22 | Paclitaxel-Resistant | This compound | ~15-25 | [4] |
| SKOV3 | Cisplatin-Sensitive | This compound | Not specified | [5] |
| SKOV3/DDP | Cisplatin-Resistant | This compound | Significantly inhibited proliferation | [5] |
| Triple-Negative Breast Cancer (TNBC) | ||||
| MDA-MB-231 | Docetaxel-Sensitive (Wild Type) | This compound (8 µM) + Docetaxel (0.8 µM) | 66% cell viability | [6] |
| MDA-MB-231 | Docetaxel-Resistant | This compound (8 µM) + Docetaxel (0.8 µM) | 48% cell viability | [6] |
| Breast Cancer | ||||
| MCF-7 | Estrogen Receptor Positive | This compound | 29 | [7] |
| MDA-MB-231 | Estrogen Receptor Negative | This compound | 69 | [7] |
| MCF-7 | - | 9-Nitro-noscapine | 14.5 | |
| MCF-7 | - | 9-Amino-noscapine | 10.6 | |
| MDA-MB-231 | - | 9-Nitro-noscapine | 18.2 | |
| MDA-MB-231 | - | 9-Amino-noscapine | 12.8 | |
| Non-Small Cell Lung Cancer (NSCLC) | ||||
| H460 | - | This compound | 34.7 ± 2.5 | |
| Colon Cancer | ||||
| SW480 | 5-Fluorouracil-Resistant | This compound (25 µM) | Increased sensitivity | [1] |
Table 1: Comparative IC50 Values of this compound and its Analogs. This table illustrates the half-maximal inhibitory concentration (IC50) of this compound and its derivatives in various cancer cell lines, including drug-sensitive and -resistant variants.
| Cell Line | Resistance Profile | Treatment | Apoptosis Rate (%) | Reference |
| NSCLC (H460) | - | This compound (21 µM) | 21 ± 3 | [8] |
| Cisplatin (25 µM) | 25 ± 4 | [8] | ||
| This compound + Cisplatin | 67 ± 5 | [8] | ||
| NSCLC (A549) | - | This compound (19 µM) | 19 ± 5 | [8] |
| Cisplatin (22 µM) | 22 ± 6 | [8] | ||
| This compound + Cisplatin | 62 ± 6 | [8] | ||
| TNBC | Doxorubicin-Sensitive | This compound | 20 | [1] |
| Doxorubicin | 32 | [1] | ||
| This compound + Doxorubicin | 65 | [1] | ||
| Lung Cancer (A549) | - | This compound-tryptophan conjugate (32 µM) | 57 | [4] |
Table 2: Induction of Apoptosis by this compound and Combination Therapies. This table shows the percentage of apoptotic cells following treatment with this compound alone or in combination with other chemotherapeutic agents.
| Cell Line | Resistance Profile | Treatment | Effect on Cell Cycle | Reference |
| Cisplatin-Resistant Ovarian Cancer (SKOV3/DDP) | Cisplatin-Resistant | This compound + Cisplatin | Increased proportion of cells in G2/M phase | [5] |
| Various Breast Cancer Cell Lines | - | 9-Nitro-noscapine & 9-Amino-noscapine | Arrest at G2/M phase | |
| Colon Cancer | - | This compound (75 µM) | Arrest at G2/M phase | [1] |
| Lung Cancer (A549) | - | This compound-tryptophan conjugate | Arrest at G1 phase | [4] |
Table 3: Effect of this compound on Cell Cycle Progression. This table outlines the impact of this compound and its derivatives on the cell cycle of various cancer cell lines.
Experimental Protocols
Establishment of Drug-Resistant Cancer Cell Lines
A common method for developing drug-resistant cell lines involves continuous or intermittent exposure to a chemotherapeutic agent.[9][10][11][12][13]
-
Initial Seeding: Plate parental cancer cells at a low density in appropriate culture medium.
-
Initial Drug Exposure: After cell adherence, introduce the chemotherapeutic agent (e.g., paclitaxel, cisplatin, doxorubicin) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells reach 80-90% confluency, subculture them and gradually increase the drug concentration. This process is repeated over several months.
-
Maintenance: Maintain the established resistant cell line in a medium containing a maintenance dose of the drug to ensure the stability of the resistant phenotype.
-
Verification: Confirm the development of resistance by comparing the IC50 value of the resistant cell line to that of the parental sensitive cell line using a cell viability assay.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, other chemotherapeutic agents, or combinations for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture cells on coverslips or in chamber slides and treat them with the desired compounds.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) or ethanol to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or fluorescently tagged dUTP). TdT catalyzes the addition of these nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using Br-dUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, the signal can be directly visualized.
-
Microscopy: Analyze the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Mechanisms of Action
This compound's ability to overcome drug resistance is attributed to its modulation of several key signaling pathways that are often dysregulated in resistant cancer cells.
Caption: Experimental workflow for comparative analysis.
NF-κB Pathway
In many cancers, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active, promoting cell survival and resistance to apoptosis. This compound has been shown to suppress both constitutive and inducible NF-κB activation.[1] It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.
Caption: this compound inhibits the NF-κB signaling pathway.
JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in apoptosis. Studies have shown that this compound can induce apoptosis in paclitaxel-resistant ovarian cancer cells through the activation of the JNK pathway.[1][3] This activation leads to the phosphorylation of c-Jun, a transcription factor that upregulates the expression of pro-apoptotic genes.
Caption: this compound induces apoptosis via the JNK pathway.
PTEN/PI3K/mTOR Pathway
The PTEN/PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In some drug-resistant cancers, this pathway is hyperactivated. This compound has been found to induce apoptosis in 5-fluorouracil-resistant human colon cancer cells by upregulating the tumor suppressor PTEN. Increased PTEN expression leads to the inhibition of the PI3K/mTOR signaling cascade, thereby promoting apoptosis and inhibiting the Warburg effect (aerobic glycolysis), which is often enhanced in cancer cells.
Caption: this compound modulates the PTEN/PI3K/mTOR pathway.
Conclusion and Future Directions
The presented data strongly suggest that this compound holds significant promise as an anticancer agent, particularly in the context of drug resistance. Its ability to induce apoptosis and arrest the cell cycle in both sensitive and resistant cancer cells, coupled with its capacity to sensitize resistant cells to conventional chemotherapies, warrants further investigation. The modulation of key survival pathways like NF-κB, JNK, and PTEN/PI3K/mTOR appears to be central to its mechanism of action in overcoming resistance.
Future research should focus on well-designed clinical trials to evaluate the efficacy of this compound, both as a monotherapy and in combination with standard-of-care chemotherapeutics, in patients with drug-resistant tumors. Further elucidation of the molecular intricacies of its action will pave the way for the development of more potent this compound analogs and novel therapeutic strategies to combat the challenge of drug resistance in cancer.
References
- 1. This compound and Apoptosis in Breast and Other Cancers [mdpi.com]
- 2. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel-resistant human ovarian cancer cells undergo c-Jun NH2-terminal kinase-mediated apoptosis in response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Increases the Sensitivity of Drug-Resistant Ovarian Cancer Cell Line SKOV3/DDP to Cisplatin by Regulating Cell Cycle and Activating Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of drug-resistance by this compound chemo-sensitization in docetaxel resistant triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 8. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Noscapine's Inhibition of the PTEN/PI3K/mTOR Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of noscapine's performance in inhibiting the PTEN/PI3K/mTOR signaling pathway against other established inhibitors. The information is supported by experimental data to validate this compound's potential as a therapeutic agent targeting this critical cellular pathway.
This compound, a non-addictive opium alkaloid traditionally used as an antitussive, has emerged as a potential anti-cancer agent.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Recent studies have elucidated another significant anti-neoplastic mechanism: the inhibition of the PTEN/PI3K/mTOR signaling pathway.[1][2][4]
Mechanism of Action: this compound's Indirect Inhibition
Unlike direct kinase inhibitors, this compound's primary effect on the PI3K/mTOR pathway is indirect. Evidence strongly suggests that this compound upregulates the expression of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][4] PTEN acts as a critical negative regulator of the PI3K/mTOR pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively shuts down the downstream signaling cascade, inhibiting the activation of PI3K, Akt, and mTOR.[4]
This upstream regulation of PTEN by this compound leads to the suppression of cell proliferation, survival, and the Warburg effect, a hallmark of cancer metabolism.[1][2]
Comparative Performance Data
Direct inhibitory concentrations (IC50) of this compound on PI3K or mTOR kinases are not extensively reported. Therefore, this guide presents the cytotoxic IC50 values of this compound in cancer cell lines where its effect on the PTEN/PI3K/mTOR pathway has been studied. This allows for an indirect comparison with established PI3K/mTOR inhibitors.
| Drug | Target(s) | Mechanism of Action | Cell Line | IC50 (Cytotoxicity) | Reference |
| This compound | Primarily upstream of the pathway (induces PTEN expression) | Upregulates the tumor suppressor PTEN, leading to the inhibition of PI3K/mTOR signaling. | HT29/5-FU (Colon Cancer) | Not explicitly stated, but effects observed at concentrations around 20-80 µM. | [1][4] |
| LoVo/5-FU (Colon Cancer) | Not explicitly stated, but effects observed at concentrations around 20-80 µM. | [1][4] | |||
| A549 (Lung Cancer) | 73 µM | [3] | |||
| Everolimus (Afinitor) | mTORC1 | A derivative of rapamycin, it allosterically inhibits the mTORC1 complex. | Breast Cancer Cells | Not explicitly stated in the provided text. | [5][6] |
| Pictilisib (GDC-0941) | Pan-PI3K | Potent inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). | Various solid tumors | Not explicitly stated in the provided text. | [7][8] |
| Buparlisib (BKM120) | Pan-PI3K | Inhibits all four isoforms of Class I PI3K. | Various solid tumors | Not explicitly stated in the provided text. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's effect on the PTEN/PI3K/mTOR pathway are provided below.
Western Blot Analysis
Objective: To determine the protein expression levels of key components of the PTEN/PI3K/mTOR pathway (PTEN, p-PI3K, PI3K, p-mTOR, mTOR) following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Human colon cancer cells (HT29/5-FU and LoVo/5-FU) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for PTEN, p-PI3K, PI3K, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control group, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.[9]
Visualizing the Pathway and Experimental Workflow
Caption: this compound's inhibitory effect on the PTEN/PI3K/mTOR pathway.
Caption: Experimental workflow for validating this compound's activity.
References
- 1. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of Noscapinoid Derivatives in Tumor Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of various noscapinoid derivatives, leveraging experimental data from recent preclinical studies. Noscapine, a phthalideisoquinoline alkaloid from opium, has garnered significant attention for its anticancer properties with a favorable safety profile.[1][2] Its derivatives, collectively known as noscapinoids, have been synthesized to enhance its therapeutic efficacy. This document summarizes key findings on their ability to inhibit tumor growth in vivo, details the experimental methodologies used, and illustrates the underlying signaling pathways.
Comparative Analysis of Tumor Growth Inhibition
The following table summarizes the in vivo tumor growth inhibition data for several noscapinoid derivatives compared to the parent compound, this compound. The data is collated from studies using various cancer xenograft models in mice.
| Noscapinoid Derivative | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | Human Non-Small Cell Lung Cancer (H460) | Athymic Nude Mice | 300 mg/kg/day, oral | 35.4 ± 6.9% reduction in tumor volume | [3] |
| Human Non-Small Cell Lung Cancer (H460) | Athymic Nude Mice | 550 mg/kg/day, oral | 86% reduction in tumor volume | [4] | |
| Human Breast Cancer (MDA-MB-231) | Nude Mice | 150-550 mg/kg/day, oral | Dose-dependent reduction in tumor volume | [5] | |
| Human Prostate Cancer (PC3) | Mouse Model | 300 mg/kg, oral | Mean tumor weight of 0.42 ± 0.23 g vs 0.97 ± 0.31 g in control | [6] | |
| 9-Bromo-noscapine | Human Breast Cancer (MDA-MB-231) | Mice | Oral administration | 74% reduction in tumor volume after 30 days | [7] |
| This compound-Tryptophan (6i) | Murine Mammary Carcinoma (4T1) | BALB/c Mice | 8 mg/kg, intraperitoneal | More effective tumor growth inhibition than this compound at the same dose | [8][9] |
| This compound-Phenylalanine (6h) | Murine Mammary Carcinoma (4T1) | BALB/c Mice | 8 mg/kg, intraperitoneal | Potent inhibition of mammary carcinoma growth | [8][10] |
| Cotarnine-Tryptophan (10i) | Murine Mammary Carcinoma (4T1) | BALB/c Mice | 40 mg/kg, intraperitoneal | Potent inhibition of mammary carcinoma growth | [8][10] |
Experimental Protocols
The in vivo studies cited in this guide generally follow a standardized experimental workflow for evaluating the anti-tumor efficacy of noscapinoids in rodent models.
1. Animal Models and Husbandry:
-
Species: Athymic nude mice (nu/nu) or BALB/c mice are commonly used.[3][10]
-
Health Status: The animals are typically female, 4-6 weeks old, and pathogen-free.
-
Acclimatization: Mice are allowed to acclimatize to laboratory conditions for at least one week before the commencement of the experiment.
-
Housing: Animals are housed in sterile cages with access to food and water ad libitum.
2. Tumor Cell Culture and Implantation:
-
Cell Lines: Human cancer cell lines such as H460 (non-small cell lung cancer), MDA-MB-231 (breast cancer), PC3 (prostate cancer), or murine cell lines like 4T1 (mammary carcinoma) are used.[3][6][8]
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) are injected subcutaneously into the flank of each mouse.
3. Treatment Regimen:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[10]
-
Randomization: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: Noscapinoids are administered through various routes, most commonly oral gavage or intraperitoneal injection.[3][10] The dosage and frequency of administration vary depending on the specific derivative and study design. The control group typically receives the vehicle solution.[10]
4. Measurement of Tumor Growth and Toxicity:
-
Tumor Volume: Tumor dimensions (length and width) are measured periodically (e.g., every three days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.[5]
-
Endpoint: The experiment is terminated after a predefined period (e.g., 17-38 days), or when tumors in the control group reach a certain size.[5][10]
-
Tumor Excision and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the mechanism of action of noscapinoids, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison of noscapinoids.
Caption: Signaling pathway of noscapinoids in tumor growth inhibition.
Mechanism of Action
Noscapinoids exert their anti-tumor effects primarily by targeting tubulin and disrupting microtubule dynamics.[8] This interference with the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[11][12] The apoptotic pathway is often mediated by the activation of caspases (such as caspase-3, -8, and -9), cleavage of poly (ADP-ribose) polymerase (PARP), and an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl2).[2][7] Studies have shown that treatment with noscapinoids leads to increased expression of cleaved caspase-3 and PARP in tumor tissues, confirming the induction of apoptosis in vivo.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of this compound, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Progression profile of tumor growth kinetics of in-vivo antitumor effect of different doses of this compound alone (A) and in combination with Doxorubicin (B) on human MDA-MB-231 tumor xenograft model (tumor volumes, mm3 ± SEM), and measurement of body weight following this compound alone (C) and combination with Doxorubicin (D). - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rational design of novel N-alkyl amine analogues of this compound, their chemical synthesis and cellular activity as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pknaiklab.in [pknaiklab.in]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Noscapine
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of noscapine, a benzylisoquinoline alkaloid used in research, to ensure laboratory safety and environmental protection. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). When handling this compound, especially during spill cleanup or waste packaging, personnel should wear protective clothing, chemical-resistant gloves, safety glasses, and a dust respirator to avoid inhalation and contact with skin and eyes.[1][2] Work should be conducted in a well-ventilated area.[1][2]
Spill Management Protocols
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the material safely. The procedure varies depending on whether the spill is dry or wet.
For Dry Spills:
-
Alert Personnel: Immediately inform others in the vicinity of the spill.[1]
-
Secure the Area: Restrict access to the spill area.
-
Cleanup: Use dry cleanup procedures and avoid generating dust.[1] It is recommended to dampen the material with water to prevent it from becoming airborne.[1]
-
Collection: Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA-type exhaust microfilter.[1]
-
Packaging: Place the collected residue into a sealed plastic bag or another appropriate, labeled container for disposal.[1]
-
Decontamination: Wash the area of the spill thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1]
For Wet Spills:
-
Containment: Prevent the spillage from entering drains or water courses by any available means.[1]
-
Absorption: Use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution.[3]
-
Collection: Shovel or vacuum the absorbed material and place it into labeled containers for disposal.[1]
-
Surface Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[3]
-
Final Rinse: Wash the area with plenty of water.[1]
Standard Disposal Procedures for this compound Waste
The primary principle for the disposal of this compound is to treat it as a hazardous substance and ensure it is managed by an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[2][3][4]
Step-by-Step Disposal Guide:
-
Waste Collection: Collect all this compound waste, including contaminated labware (e.g., pipettes, flasks), PPE, and spill cleanup materials, in a designated, suitable, and closed container.[2] The container must be clearly labeled as hazardous waste.
-
Packaging: For residual powders or contaminated solids, place them in sealed, robust plastic bags before putting them into the final waste container.[1][5]
-
Container Management: Ensure the exterior of the waste container remains free of contamination.[6] If it becomes contaminated, it should be decontaminated.
-
Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[2]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste management company.[4][7] Do not dispose of this compound down the drain or in the regular trash.[1][2]
Empty this compound containers should be managed to prevent reuse. It is recommended to puncture them before disposal at an authorized landfill, where regulations permit.[1] Always deface labels on empty containers to remove any identifying information before disposal.[8]
Quantitative Data Summary
While specific quantitative disposal thresholds are determined by local regulations, the following table summarizes key handling information from safety data sheets.
| Parameter | Value/Instruction | Source |
| Oral LD50 (Mouse) | 853 mg/kg | [4] |
| Personal Protective Equipment | Protective clothing, gloves, safety glasses, dust respirator | [1][2] |
| Spill Containment | Prevent entry into drains and water courses | [1][2][3] |
| Final Disposal Method | Through an authorized waste management company/landfill | [1][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of Noscapine for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Noscapine, including operational and disposal plans, to foster a secure laboratory environment.
Quantitative Safety Data
A summary of key quantitative safety data for this compound is provided below for easy reference and comparison.
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 853 mg/kg | Mouse | [1][2] |
| LD50 (Intraperitoneal) | 581 mg/kg | Mouse | [2] |
| LD50 (Subcutaneous) | 700 mg/kg | Mouse | [2] |
| Melting Point | 200°C (decomposition) | [1] | |
| Molecular Weight | 449.88 g/mol | [3] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to minimize exposure risk.
-
Respiratory Protection: A dust respirator is essential to prevent inhalation of airborne particles.[1][4] In situations with a higher risk of exposure, a powered, positive flow, full-face apparatus may be considered to avoid high thermal loads on the user.[4]
-
Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.[1][4]
-
Eye Protection: Safety glasses or goggles are required to protect the eyes from dust particles.[1][4] A face shield may be necessary in situations with a higher risk of splashing or dust generation.[1]
-
Skin and Body Protection: Wear protective clothing, such as a lab coat, to prevent skin contamination.[1][4] Protective boots may be required depending on the scale of handling.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store this compound in its original, tightly sealed container in a cool, well-ventilated area.[3] A refrigerator is recommended for storage.[1]
-
Store under an inert gas.[1]
-
Keep away from direct sunlight and sources of ignition.[3]
-
Special security requirements may apply, and storage in a vault may be mandated.[4]
2. Handling and Use:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Work clothes should be laundered separately from personal clothing.[4]
3. Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Do not discharge into sewers or waterways.[4]
-
One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Puncture empty containers to prevent reuse before disposal at an authorized landfill.[4]
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
1. Spills:
-
Minor Spills:
-
Clean up spills immediately.[4]
-
Avoid breathing dust and contact with skin and eyes.[4]
-
Wear appropriate PPE (protective clothing, gloves, safety glasses, and dust respirator).[4]
-
Use dry clean-up procedures to avoid generating dust.[4] Vacuum or sweep up the material.[4] A vacuum cleaner with a HEPA filter is recommended.[4]
-
Dampen with water to prevent dusting before sweeping.[4]
-
Place the collected material in a suitable, sealed container for disposal.[4]
-
-
Major Spills:
-
Alert personnel in the area and emergency responders.[4]
-
Control personal contact by wearing appropriate protective clothing.[4]
-
Prevent the spillage from entering drains or water courses.[4]
-
If the spill is dry, use dry clean-up procedures.[4] If wet, vacuum or shovel the material into labeled containers for disposal.[4]
-
Wash the spill area with large amounts of water and prevent runoff into drains.[4]
-
2. Personal Exposure:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
